molecular formula C13H10O3 B045581 4-Phenoxybenzoic acid CAS No. 2215-77-2

4-Phenoxybenzoic acid

Cat. No.: B045581
CAS No.: 2215-77-2
M. Wt: 214.22 g/mol
InChI Key: RYAQFHLUEMJOMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenoxybenzoic acid is a high-purity chemical building block of significant interest in pharmaceutical and materials science research. This compound features a biphenyl ether scaffold terminated with a carboxylic acid functional group, making it a versatile intermediate for the synthesis of more complex molecules. Its primary research application lies in medicinal chemistry, where it serves as a core structure for developing potential therapeutic agents, including enzyme inhibitors and receptor modulators. The molecule's rigid, aromatic structure is valuable in crystal engineering and the design of organic electronic materials and liquid crystals. The carboxylic acid group allows for straightforward derivatization via amide coupling or esterification, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Researchers utilize this compound to probe biological pathways and as a precursor in the synthesis of compounds for high-throughput screening. This product is intended for laboratory research applications only.

Properties

IUPAC Name

4-phenoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAQFHLUEMJOMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062258
Record name Benzoic acid, 4-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6062258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2215-77-2
Record name 4-Phenoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2215-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Carboxybiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002215772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Phenoxybenzoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246039
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 4-phenoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 4-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6062258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-phenoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.984
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-PHENOXYBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7YP1JL5BZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4-Phenoxybenzoic acid CAS number 2215-77-2 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Phenoxybenzoic Acid (CAS 2215-77-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS registry number 2215-77-2, is an aromatic carboxylic acid characterized by a phenoxy group attached to a benzoic acid moiety. This compound serves as a crucial intermediate and building block in a variety of chemical syntheses, particularly within the pharmaceutical, agrochemical, and materials science sectors. Its structural features, combining an ether linkage with a carboxylic acid group, impart a unique combination of properties that make it a versatile reagent in organic synthesis and a key component in the development of novel molecules.[1][2][3] This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral data, applications, and safety information for this compound.

Physicochemical Properties

This compound is a white to off-white or pale-yellow crystalline solid at room temperature.[1][4] It is sparingly soluble in water but shows solubility in hot methanol, albeit with very faint turbidity.[1][4]

Core Properties
PropertyValueSource(s)
CAS Number 2215-77-2[1][2][4][5]
Molecular Formula C₁₃H₁₀O₃[1][2][3][5][6]
Molecular Weight 214.22 g/mol [2][3][5]
Appearance White to slightly yellow crystalline powder[1][4]
Melting Point 163-165 °C[4][5][7]
Boiling Point 364.2 °C (estimate)[2]
Density 1.241 g/cm³ (estimate)[2]
pKa 4.57 (at 25 °C)[1][4]
Solubility Very faint turbidity in hot methanol; sparingly soluble in water[1][4]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Available data includes:

  • ¹H NMR: Spectra are available.[1][4]

  • ¹³C NMR: Spectra are available.[1][4]

  • Infrared (IR): Spectra are available.[1][4]

  • Mass Spectrometry (MS): Spectra are available.[1][4]

Synthesis and Experimental Protocols

This compound is typically synthesized through nucleophilic aromatic substitution or oxidation reactions.

Synthesis from Phenol (B47542) and p-Chlorobenzoic Acid

One common method involves the reaction of phenol with p-chlorobenzoic acid in the presence of a base.[1]

Experimental Protocol:

Step 1: Preparation of Sodium Phenate

  • In a 250 ml flask, combine 94.6 g of phenol, 78 g of sodium hydroxide, and 70 g of water.

  • Heat the mixture to 60 °C and maintain the reaction for 2 hours to form sodium phenate.[8]

Step 2: Nucleophilic Aromatic Substitution

  • In a separate 1000 ml four-necked flask equipped with a reflux water separation device, add 530 g of tetrahydronaphthalene and 158.7 g of p-chlorobenzoic acid.

  • Heat the mixture to approximately 150 °C.

  • Slowly add the sodium phenate solution dropwise over about 8 hours. Water will be distilled off during the addition.

  • After the addition is complete, maintain the reaction for an additional 2 hours.[8]

Step 3: Work-up and Purification

  • Cool the reaction mixture to 30 °C.

  • Add the resulting solid to a 1000 ml flask and stir with 500 ml of water.

  • Filter the mixture.

  • Resuspend the solid in 300 ml of water and adjust the pH to 1 with concentrated hydrochloric acid to precipitate the crude this compound.

  • Filter the crude product.

  • Recrystallize the crude product from 95% ethanol (B145695). Add the crude solid to 600 g of 95% ethanol and heat to reflux until dissolved.

  • Cool the solution slowly to 10 °C with stirring to precipitate the purified product.

  • Filter and dry the final product.[8]

Synthesis via Oxidation of 4-Phenoxyacetophenone

Another synthetic route involves the oxidation of 4-phenoxyacetophenone using sodium hypochlorite (B82951) as the oxidant, catalyzed by polyethylene (B3416737) glycol (PEG)-400.[8]

Synthesis via Friedel-Crafts Acylation and Halogenation

A multi-step process involving a Friedel-Crafts acylation followed by a halogenation reaction can also be employed.[9]

Experimental Workflow:

G cluster_acylation Acylation Reaction cluster_halogenation Halogenation Reaction cluster_refining Refining Process A Phenol ether + Dichloromethane + AlCl₃ B Add Acetyl Chloride (5-30°C) A->B C Reaction (2 hours) B->C D Quench with Ice Water C->D E Separate Organic Phase D->E F Concentrate & Precipitate with n-hexane E->F G Intermediate F->G H Intermediate + Methanol G->H I Add Sodium Hypochlorite (60°C) H->I J Reaction (3 hours) I->J K Cool & Acidify (pH 1) J->K L Centrifuge & Dry K->L M Crude Product L->M N Crude Product + Ethanol M->N O Heat to 75°C N->O P Cool to Crystallize O->P Q Centrifuge & Dry P->Q R Final Product Q->R

Caption: Synthesis workflow for this compound via acylation and halogenation.

Applications in Research and Drug Development

This compound is a valuable compound with diverse applications:

  • Pharmaceutical Intermediate: It is a key intermediate in the synthesis of various pharmaceuticals.[3][8] Notably, it is used in the production of Sitafloxacin, a fluoroquinolone antibiotic.[4][10] It also serves as a building block for anti-inflammatory and analgesic drugs.[1][3]

  • Agrochemicals: The compound is utilized in the formulation of herbicides and fungicides.[1][3]

  • Cosmetics: It is used as a UV filter in cosmetic products to protect the skin from harmful UV radiation.[1]

  • Materials Science: this compound is employed in the synthesis of liquid crystals for display technologies and in the development of polymers with enhanced thermal and mechanical properties.[5]

  • Biochemical Research: It is used in studies related to enzyme inhibition.[3] For instance, it has been shown to block the DNA binding of the human papillomavirus (HPV) E2 protein.[4][10]

Logical Relationship in Drug Intermediate Synthesis

G cluster_intermediates Synthetic Modifications This compound This compound Anti-inflammatory Agents Anti-inflammatory Agents This compound->Anti-inflammatory Agents Sitafloxacin Sitafloxacin This compound->Sitafloxacin Other Bioactive Compounds Other Bioactive Compounds This compound->Other Bioactive Compounds Pharmaceuticals Pharmaceuticals Anti-inflammatory Agents->Pharmaceuticals Sitafloxacin->Pharmaceuticals Other Bioactive Compounds->Pharmaceuticals

Caption: Role of this compound as a key intermediate in pharmaceuticals.

Safety and Handling

This compound is classified as an irritant and requires careful handling.

Hazard Identification
  • GHS Classification:

    • Skin irritation (Category 2)[1]

    • Serious eye irritation (Category 2)[1]

    • Specific target organ toxicity – single exposure (Category 3), may cause respiratory irritation[1]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention).[1]

Storage and Handling
  • Storage: Store in a well-ventilated place. Keep container tightly closed.[1] Store locked up.[1] It should be sealed in a dry, room temperature environment.[1][4]

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection (goggles), and a dust mask (type N95 or equivalent).

Toxicity

Information on the toxicity of this compound is limited. However, based on its structure, it is generally considered to have low acute toxicity.[1] Prolonged or repeated exposure may cause mild irritation to the eyes, skin, and respiratory tract.[1] There is no conclusive evidence linking it to carcinogenic effects.[1]

Conclusion

This compound (CAS 2215-77-2) is a well-characterized compound with significant utility in both academic research and industrial applications. Its straightforward synthesis and versatile reactivity make it an important precursor for a range of valuable products, particularly in the pharmaceutical and materials science fields. Adherence to appropriate safety protocols is essential when handling this compound due to its irritant properties. This guide provides a foundational understanding for professionals working with or considering the use of this compound in their research and development endeavors.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Phenoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenoxybenzoic acid (CAS No. 2215-77-2) is an aromatic carboxylic acid that has garnered significant interest in various scientific fields, particularly in medicinal chemistry and materials science.[1] Its rigid molecular structure, featuring a benzoic acid moiety linked to a phenoxy group, imparts a unique combination of properties that make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with experimental protocols and structured data for ease of reference.

Chemical Structure and Identification

  • IUPAC Name: this compound

  • Synonyms: p-Phenoxybenzoic acid, Diphenyl ether 4-carboxylic acid[3]

  • CAS Number: 2215-77-2

  • Molecular Formula: C₁₃H₁₀O₃

  • Molecular Weight: 214.22 g/mol

  • InChI Key: RYAQFHLUEMJOMF-UHFFFAOYSA-N

  • Canonical SMILES: C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)O[4]

Physical Properties

This compound is a white to slightly yellow crystalline powder at room temperature.[3][5]

PropertyValueReferences
Melting Point163-165 °C
Boiling Point~314.35 °C (rough estimate)[6]
SolubilitySparingly soluble in water. Very faint turbidity in hot methanol.[6][7]
pKa4.57 (at 25 °C)[6]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the presence of the carboxylic acid and the diaryl ether functional groups. The carboxylic acid group is acidic and can undergo typical reactions such as esterification, amidation, and salt formation. The aromatic rings can participate in electrophilic substitution reactions, although the phenoxy group is an activating group and the carboxyl group is a deactivating group, which will influence the position of substitution. The ether linkage is generally stable but can be cleaved under harsh conditions.

Spectral Data

¹H NMR Spectrum (400 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
11.5 (approx.)br s1H-COOH
8.15 - 8.10m2HAromatic H (ortho to -COOH)
7.45 - 7.39m2HAromatic H (phenoxy group)
7.25 - 7.19m1HAromatic H (phenoxy group)
7.10 - 7.05m2HAromatic H (phenoxy group)
7.04 - 6.99m2HAromatic H (meta to -COOH)

Note: The exact chemical shifts and multiplicities may vary slightly depending on the solvent and concentration. Data interpreted from publicly available spectra.[4]

¹³C NMR Spectrum
Chemical Shift (ppm)Assignment
171.5 (approx.)-COOH
162.0 (approx.)C (para to -COOH, attached to ether O)
156.0 (approx.)C (attached to ether O, phenoxy ring)
132.5 (approx.)CH (ortho to -COOH)
130.0 (approx.)CH (phenoxy ring)
125.0 (approx.)C (ipso, -COOH)
120.0 (approx.)CH (phenoxy ring)
118.0 (approx.)CH (meta to -COOH)
117.5 (approx.)CH (phenoxy ring)

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration. Data interpreted from publicly available spectra.[8]

Infrared (IR) Spectrum

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[3]

Wavenumber (cm⁻¹)Vibration
3300-2500 (broad)O-H stretch (carboxylic acid)
~1680C=O stretch (carboxylic acid)
~1600, 1500, 1450C=C stretch (aromatic rings)
~1240C-O stretch (ether)
Mass Spectrum

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 214, corresponding to its molecular weight.[9]

Experimental Protocols

Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus.[10]

Procedure:

  • A small amount of the crystalline sample is placed in a capillary tube, which is sealed at one end.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated slowly, and the temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.[10]

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Procedure:

  • A known concentration of this compound is dissolved in a suitable solvent (e.g., a water-alcohol mixture).

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • The pH of the solution is monitored using a pH meter as the base is added.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Synthesis of this compound

A common method for the synthesis of this compound is the Ullmann condensation, which involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide.[11] A specific example is the reaction of phenol with p-chlorobenzoic acid.[12]

Procedure:

  • Phenol is reacted with sodium hydroxide (B78521) in water at 60 °C to form sodium phenoxide.[12]

  • In a separate flask, p-chlorobenzoic acid is dissolved in a high-boiling solvent such as tetralin.[12]

  • The sodium phenoxide solution is slowly added to the p-chlorobenzoic acid solution at approximately 150 °C.[12]

  • The reaction mixture is heated for several hours.[12]

  • After cooling, the product is precipitated by acidification with a strong acid (e.g., HCl).[12]

  • The crude this compound is then purified by recrystallization from a suitable solvent like ethanol.[12]

Applications in Research and Drug Development

This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules. It is an intermediate in the production of sitafloxacin, a fluoroquinolone antibiotic.[6] Furthermore, its derivatives have been investigated for their potential as anti-inflammatory agents.[1] In the field of materials science, it is used in the development of liquid crystals and high-performance polymers.[2]

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product phenol Phenol step1 Formation of Sodium Phenoxide (60 °C) phenol->step1 naoh NaOH naoh->step1 p_chlorobenzoic_acid p-Chlorobenzoic Acid step2 Ullmann Condensation (~150 °C) p_chlorobenzoic_acid->step2 tetralin Tetralin (Solvent) tetralin->step2 step1->step2 step3 Acidification (Workup) step2->step3 step4 Recrystallization (Purification) step3->step4 product This compound step4->product

Caption: Synthesis workflow for this compound via Ullmann condensation.

Properties_Applications cluster_properties Core Properties cluster_applications Key Application Areas structure Rigid Molecular Structure polymers High-Performance Polymers & Liquid Crystals structure->polymers carboxylic_acid Carboxylic Acid Functionality pharma Pharmaceuticals (e.g., Antibiotics) carboxylic_acid->pharma Synthesis Intermediate agrochemicals Agrochemicals carboxylic_acid->agrochemicals Synthesis Intermediate ether_linkage Stable Ether Linkage ether_linkage->polymers

Caption: Relationship between core properties and applications of this compound.

References

A Comprehensive Technical Guide to 4-Phenoxybenzoic Acid: Melting Point and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physicochemical properties of 4-Phenoxybenzoic acid, with a specific focus on its melting point and solubility. This document is intended to be a valuable resource for professionals in research, development, and quality control.

Core Physicochemical Properties of this compound

This compound is a white to slightly yellow crystalline powder.[1] It is an aromatic carboxylic acid with a phenoxy group attached to the benzene (B151609) ring. This structure imparts a combination of hydrophobic and hydrophilic characteristics, influencing its solubility and other physical properties.

Quantitative Data Summary

The following tables summarize the key quantitative data for the melting point and solubility of this compound.

Table 1: Melting Point of this compound

ParameterValue (°C)Source(s)
Melting Point Range163-165[1][2][3]
Melting Point Range159.0-165.0[4]
Melting Point144-146[5]

Note: The slight variations in melting point ranges can be attributed to different experimental conditions and the purity of the sample.

Table 2: Solubility of this compound

SolventSolubility DescriptionSource(s)
WaterSparingly soluble
Hot MethanolVery faint turbidity[1][3][5]

Experimental Protocols

The following sections detail the standardized experimental methodologies for determining the melting point and solubility of a solid organic compound like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically lowers and broadens the melting point range.[6][7][8][9][10][11]

Principle: A small, finely powdered sample of the organic compound is heated at a controlled rate, and the temperatures at which melting begins and is complete are recorded.[8][12]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)[8]

  • Capillary tubes (sealed at one end)[8]

  • Thermometer (calibrated)[12]

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the dry this compound is finely powdered using a mortar and pestle.[12]

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[13]

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.[12]

  • Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[13]

  • Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[14]

Solubility Determination

Solubility is defined as the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution.[15][16]

Principle: A known mass of the solute is added in small increments to a fixed volume of the solvent at a constant temperature until saturation is reached.

Apparatus:

  • Analytical balance

  • Test tubes or small flasks with stoppers[15]

  • Graduated cylinder or pipette[15]

  • Spatula[15]

  • Vortex mixer or magnetic stirrer

  • Constant temperature bath

Procedure:

  • Solvent Measurement: A precise volume of the solvent (e.g., 10 mL of water or methanol) is measured and placed into a test tube or flask.[15]

  • Temperature Control: The vessel containing the solvent is placed in a constant temperature bath to maintain the desired experimental temperature.

  • Solute Addition: A pre-weighed amount of this compound is added to the solvent.

  • Dissolution: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period to ensure thorough mixing and to facilitate dissolution.[17]

  • Observation: The mixture is observed to see if the solid has completely dissolved.

  • Incremental Addition: If the solid dissolves completely, more pre-weighed increments of the solute are added, with agitation after each addition, until a point is reached where a small amount of undissolved solid remains.[15]

  • Equilibration: The saturated solution is then stirred for an extended period to ensure equilibrium is reached.

  • Quantification: The total mass of the dissolved solute is calculated by subtracting the mass of the remaining undissolved solid from the total mass of the solute added. The solubility is then expressed as mass of solute per volume of solvent (e.g., g/100 mL).

Visualizations

The following diagrams illustrate the experimental workflows and a key logical relationship in the analysis of this compound.

Melting_Point_Determination_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Dry Sample of This compound B Grind to a Fine Powder A->B C Pack into Capillary Tube B->C D Place in Melting Point Apparatus C->D E Heat Rapidly to ~15°C Below MP D->E F Heat Slowly (1-2°C/min) E->F G Observe Melting F->G H Record T1 (First Liquid) G->H I Record T2 (All Liquid) G->I J Report Melting Point Range (T1-T2) H->J I->J

Caption: Experimental Workflow for Melting Point Determination.

Solubility_Determination_Workflow cluster_setup Setup cluster_dissolution Dissolution Process cluster_quantification Quantification A Measure Known Volume of Solvent B Place in Constant Temperature Bath A->B D Add Small Increment of Solute to Solvent B->D C Weigh Sample of This compound C->D E Agitate Vigorously D->E F Observe for Complete Dissolution E->F F->D Yes G Continue Agitation to Ensure Equilibrium F->G No (Solid Remains) H Separate Undissolved Solid (if any) G->H I Determine Mass of Dissolved Solute H->I J Calculate Solubility I->J

Caption: Experimental Workflow for Solubility Determination.

Purity_MeltingPoint_Relationship cluster_purity Sample Purity cluster_mp Melting Point Characteristics Pure Pure Sample Sharp Sharp Melting Point (Narrow Range, e.g., 1-2°C) Pure->Sharp Exhibits a Impure Impure Sample Depressed Depressed Melting Point (Lower than Pure) Impure->Depressed Leads to a Broad Broad Melting Point (Wider Range) Impure->Broad And a

Caption: Logical Relationship Between Purity and Melting Point.

References

Spectroscopic Analysis of 4-Phenoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the key spectroscopic data for 4-Phenoxybenzoic acid (CAS No. 2215-77-2), a compound of interest in pharmaceutical and materials science research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural characterization of this molecule.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below. These tables provide a clear and concise presentation of the key spectral features for easy reference and comparison.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound was analyzed in Chloroform-d (CDCl₃) at 400 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to Tetramethylsilane (TMS). The data presented is an interpretation of the spectrum available from public databases.[1][2]

Chemical Shift (δ) ppmMultiplicityIntegration (Relative No. of H)Assignment
~8.08Doublet2HAromatic H (ortho to -COOH)
~7.41Triplet2HAromatic H (meta to -OPh)
~7.21Triplet1HAromatic H (para to -OPh)
~7.09Doublet2HAromatic H (meta to -COOH)
~7.03Doublet2HAromatic H (ortho to -OPh)
Not Observed (Expected ~10-13)Broad Singlet1HCarboxylic Acid H (-COOH)

Note: The acidic proton of the carboxylic acid is often not observed in CDCl₃ due to hydrogen-deuterium exchange with trace amounts of D₂O or it may appear as a very broad signal.

¹³C NMR Spectroscopy Data
Infrared (IR) Spectroscopy Data

The following table lists the major characteristic absorption bands from the gas-phase infrared spectrum of this compound.[3] The positions are given in wavenumbers (cm⁻¹).

Wavenumber (cm⁻¹)Functional Group AssignmentVibrational Mode
~3580O-H (Carboxylic Acid)Stretching (monomer)
~3070C-H (Aromatic)Stretching
~1760C=O (Carboxylic Acid)Stretching
~1600, ~1490C=C (Aromatic)Ring Stretching
~1240C-O (Ether)Asymmetric Stretching
~1200C-O (Carboxylic Acid)Stretching
~930O-H (Carboxylic Acid)Out-of-Plane Bending (dimer)
Mass Spectrometry (MS) Data

The mass spectrum was obtained by electron ionization (EI). The table below lists the key mass-to-charge ratios (m/z) and their relative intensities. The molecular weight of this compound is 214.22 g/mol .[1][4]

m/zRelative Intensity (%)Assignment
214100[M]⁺ (Molecular Ion)
19728.7[M - OH]⁺
1699.9[M - COOH]⁺
1419.4[C₉H₅O]⁺
776.1[C₆H₅]⁺ (Phenyl cation)
513.3[C₄H₃]⁺

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid organic compound such as this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample Solid Compound (this compound) Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Dissolve Prepare_IR Prepare Thin Film or KBr Pellet Sample->Prepare_IR Prepare_MS Introduce into MS Inlet Sample->Prepare_MS Filter Filter into NMR Tube Dissolve->Filter NMR_Acq NMR Spectrometer (¹H, ¹³C) Filter->NMR_Acq IR_Acq FT-IR Spectrometer Prepare_IR->IR_Acq MS_Acq Mass Spectrometer (EI) Prepare_MS->MS_Acq Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR_Acq->Process_NMR Process_IR Process IR Spectrum IR_Acq->Process_IR Process_MS Process Mass Spectrum MS_Acq->Process_MS Interpret Correlate Data & Elucidate Structure Process_NMR->Interpret Process_IR->Interpret Process_MS->Interpret

Caption: Workflow for Spectroscopic Analysis.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-25 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

    • Cap the NMR tube to prevent solvent evaporation.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution. This can be done manually or automatically.

    • Tune and match the probe to the desired nucleus (¹H or ¹³C).

    • Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, spectral width, relaxation delay).

    • Acquire the NMR data.

  • Data Processing:

    • Apply a Fourier transform (FT) to the raw free induction decay (FID) data.

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like TMS (δ = 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Solid Film Method):

    • Place a small amount (a few milligrams) of this compound into a small vial.

    • Add a few drops of a volatile solvent (e.g., methylene (B1212753) chloride or acetone) to dissolve the solid.

    • Using a pipette, place a drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.

    • If the resulting film is too thin (weak peaks), add another drop of the solution and let it evaporate. If it is too thick (peaks are too intense and broad), clean the plate and prepare a more dilute solution.

  • Data Acquisition:

    • Place the salt plate into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric (CO₂ and H₂O) absorptions.

    • Acquire the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction and Ionization (Electron Ionization - EI):

    • Introduce a small amount of the solid this compound into the ion source, typically via a direct insertion probe.

    • Heat the probe to volatilize the sample into the gas phase within the high vacuum of the ion source.

    • Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize, forming a molecular ion ([M]⁺), and to fragment into smaller, charged species.

  • Mass Analysis:

    • Accelerate the newly formed ions out of the ion source using an electric potential.

    • Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a magnetic sector or a quadrupole).

  • Detection:

    • The separated ions are detected by an electron multiplier or similar detector. The detector generates a signal that is proportional to the abundance of ions at each m/z value.

  • Data Processing:

    • The instrument's software plots the relative abundance of the ions versus their m/z ratio to generate a mass spectrum.

    • Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information. The base peak is the most intense peak in the spectrum and is assigned a relative intensity of 100%.

References

A Comprehensive Technical Guide to the Synthesis of 4-Phenoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and core synthetic methodologies for producing 4-phenoxybenzoic acid, a key intermediate in pharmaceuticals and material science. This document provides a detailed overview of prominent synthetic routes, complete with experimental protocols and quantitative data to facilitate comparative analysis and application in a laboratory setting.

Introduction: Discovery and Significance

The synthesis of this compound was first reported in the mid-20th century. Historical accounts credit Slotta and Soremball with the initial preparation of this compound through the oxidation of 4-phenoxybenzaldehyde. Since its discovery, this compound has emerged as a valuable building block in organic synthesis. Its utility is particularly notable in the pharmaceutical industry as an intermediate for anti-inflammatory agents and other bioactive compounds. Furthermore, it finds applications in materials science, contributing to the development of specialized polymers and liquid crystals.[1]

Core Synthetic Methodologies

Several key synthetic strategies have been developed and refined for the synthesis of this compound. The most prominent and widely employed methods include the Ullmann condensation, a two-step approach involving Friedel-Crafts acylation followed by oxidation, and the more modern Buchwald-Hartwig cross-coupling reaction. Each of these methods offers distinct advantages and is suited to different laboratory capabilities and substrate requirements.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of carbon-oxygen bonds between an aryl halide and a phenol (B47542).[2][3] This method remains a robust and high-yielding approach for the synthesis of this compound.

Reactant 1Reactant 2CatalystSolventTemperature (°C)Time (h)Yield (%)Purity (%)
Phenolp-Chlorobenzoic acidCopperTetralin1501089.099.5

Materials:

  • Phenol (94.6 g)

  • Sodium hydroxide (B78521) (78 g)

  • Water (70 g)

  • p-Chlorobenzoic acid (158.7 g)

  • Tetrahydronaphthalene (530 g)

  • Concentrated hydrochloric acid

  • 95% Ethanol (B145695)

  • Activated carbon

Procedure:

  • Preparation of Sodium Phenate: In a 250 mL flask, combine phenol (94.6 g), sodium hydroxide (78 g), and water (70 g). Heat the mixture to 60°C and maintain for 2 hours to ensure the near-complete formation of sodium phenate. Keep the resulting solution at this temperature until use.

  • Ullmann Condensation: In a 1000 mL four-necked flask equipped with a reflux water separation device, add tetrahydronaphthalene (530 g) and p-chlorobenzoic acid (158.7 g). Heat the mixture to approximately 150°C.

  • Slowly add the prepared sodium phenate solution dropwise to the heated mixture over a period of about 8 hours. Water will be distilled off and collected in the water separator as the addition proceeds.

  • After the addition is complete, maintain the reaction at 150°C for an additional 2 hours.

  • Work-up and Purification: Cool the reaction mixture to 30°C. Add the resulting solid to a 1000 mL flask and stir with 500 mL of water.

  • Filter the mixture. The collected solid is then washed with 300 mL of water and the pH is adjusted to 1 with concentrated hydrochloric acid to precipitate the crude this compound.

  • Filter the crude product. The wet product (approximately 318 g) is transferred to a 1000 mL flask, and 600 g of 95% ethanol is added.

  • Heat the mixture to reflux until all the solid dissolves. Add 5 g of activated carbon and continue to reflux for 1 hour.

  • Filter the hot solution and allow the filtrate to cool slowly to 10°C with stirring to induce crystallization.

  • Collect the precipitated white solid by filtration and dry to obtain 190.7 g of this compound (89.0% yield) with a purity of 99.5%.[4]

G cluster_prep Sodium Phenate Preparation cluster_coupling Ullmann Coupling cluster_workup Work-up and Purification phenol Phenol heat_prep Heat to 60°C for 2h phenol->heat_prep naoh Sodium Hydroxide naoh->heat_prep water Water water->heat_prep sodium_phenate Sodium Phenate Solution heat_prep->sodium_phenate add_phenate Add Sodium Phenate dropwise over 8h sodium_phenate->add_phenate p_chlorobenzoic p-Chlorobenzoic Acid heat_coupling Heat to 150°C p_chlorobenzoic->heat_coupling tetralin Tetralin tetralin->heat_coupling reaction_mixture Reaction Mixture heat_coupling->reaction_mixture reaction_mixture->add_phenate react React for 2h at 150°C add_phenate->react crude_product_mixture Crude Product Mixture react->crude_product_mixture cool Cool to 30°C crude_product_mixture->cool wash_water Wash with Water & Filter cool->wash_water acidify Acidify with HCl (pH 1) wash_water->acidify crude_product Crude this compound acidify->crude_product recrystallize Recrystallize from Ethanol crude_product->recrystallize final_product Pure this compound recrystallize->final_product

Caption: Workflow for the Ullmann synthesis of this compound.

Friedel-Crafts Acylation and Subsequent Oxidation

This two-step approach involves the Friedel-Crafts acylation of diphenyl ether to form 4-phenoxyacetophenone, which is then oxidized to yield this compound. This method is advantageous as it often utilizes readily available and less expensive starting materials.

The Friedel-Crafts acylation of diphenyl ether with an acylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃ or ZnCl₂) produces 4-phenoxyacetophenone.[5] The reaction is typically carried out at low temperatures to favor para-substitution.

Reactant 1Reactant 2CatalystSolventTemperature (°C)Yield (%)
Diphenyl etherAcetyl chlorideAlCl₃Dichloromethane (B109758)0-5High
Diphenyl etherAcetyl chlorideZnCl₂Dichloromethane0-5High

Materials:

  • Diphenyl ether (100 kg)

  • Aluminum chloride (85 kg)

  • Dichloromethane (800 kg)

  • Acetyl chloride

Procedure:

  • In a suitable reactor, add dichloromethane (800 kg) and, while stirring, add diphenyl ether (100 kg) and aluminum chloride (85 kg).

  • Cool the reaction mixture to 0-5°C.

  • Slowly add a mixture of acetyl chloride and dichloromethane dropwise to the cooled solution.

  • Maintain the temperature at 0-5°C for a period of time to allow the reaction to complete.

  • Upon completion, the reaction is worked up and the intermediate, 4-phenoxyacetophenone, is purified.[5]

The intermediate, 4-phenoxyacetophenone, is oxidized to this compound. A common method for this transformation is the haloform reaction, using an oxidizing agent like sodium hypochlorite (B82951) or sodium hypobromite.

ReactantOxidizing AgentCatalystYield (%)
4-PhenoxyacetophenoneSodium hypochloritePEG-400-
4-PhenoxyacetophenonePotassium hypochlorite-64

Note: Specific yield for the PEG-400 catalyzed reaction was not provided in the search results.

Materials:

  • 4-Phenoxyacetophenone

  • Sodium hypochlorite solution

  • Polyethylene (B3416737) glycol (PEG)-400 (as a phase-transfer catalyst)

  • Acid for work-up (e.g., HCl)

Procedure:

  • In a reaction vessel, dissolve 4-phenoxyacetophenone in a suitable solvent.

  • Add the polyethylene glycol (PEG)-400 catalyst.

  • Slowly add the sodium hypochlorite solution to the reaction mixture.

  • The reaction is stirred until the starting material is consumed (monitored by TLC or GC).

  • Upon completion, the reaction mixture is acidified to precipitate the this compound.

  • The product is then filtered, washed, and dried.[4]

G cluster_acylation Step 1: Friedel-Crafts Acylation cluster_oxidation Step 2: Oxidation diphenyl_ether Diphenyl Ether acylation Acylation at 0-5°C diphenyl_ether->acylation acetyl_chloride Acetyl Chloride acetyl_chloride->acylation lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->acylation phenoxyacetophenone 4-Phenoxyacetophenone acylation->phenoxyacetophenone oxidation Oxidation (Haloform Reaction) phenoxyacetophenone->oxidation oxidizing_agent Oxidizing Agent (e.g., NaOCl) oxidizing_agent->oxidation phenoxybenzoic_acid This compound oxidation->phenoxybenzoic_acid

Caption: Two-step synthesis of this compound.

Buchwald-Hartwig Cross-Coupling

A more contemporary approach to forming the C-O bond in this compound is the Buchwald-Hartwig cross-coupling reaction. This palladium-catalyzed method offers a versatile and often milder alternative to the traditional Ullmann condensation.[6] It is particularly useful for coupling a wide range of aryl halides or triflates with alcohols or phenols.

While a specific detailed protocol for the synthesis of this compound using this method was not found in the provided search results, a general procedure can be outlined based on the principles of Buchwald-Hartwig C-O coupling.

  • Palladium Catalyst: A palladium(0) source is required, often generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or a preformed catalyst like a palladacycle.

  • Ligand: Bulky, electron-rich phosphine (B1218219) ligands are crucial for the catalytic cycle. Examples include biaryl phosphines like SPhos or XPhos.

  • Base: A non-nucleophilic base is necessary, with common choices being alkali metal tert-butoxides (e.g., NaOtBu, KOtBu) or carbonates (e.g., Cs₂CO₃, K₂CO₃).

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.

  • Reaction Conditions: The reaction is performed under an inert atmosphere (e.g., argon or nitrogen) at temperatures ranging from room temperature to elevated temperatures (80-110°C), depending on the reactivity of the substrates.

Materials:

  • 4-Halobenzoic acid (e.g., 4-bromobenzoic acid or its corresponding ester)

  • Phenol

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., BippyPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, a reaction vessel is charged with the 4-halobenzoic acid derivative, phenol, the palladium precatalyst, the phosphine ligand, and the base.

  • Anhydrous solvent is added, and the vessel is sealed.

  • The reaction mixture is heated to the desired temperature with vigorous stirring.

  • The reaction progress is monitored by a suitable analytical technique (e.g., GC-MS or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, and the crude product is subjected to an appropriate work-up and purification procedure, which may involve extraction and chromatography.

G pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate1 L-Pd(II)(Ar)(X) oxidative_addition->pd_intermediate1 ligand_exchange Ligand Exchange pd_intermediate1->ligand_exchange Ar'-OH, Base pd_intermediate2 L-Pd(II)(Ar)(OAr') ligand_exchange->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-O-Ar' reductive_elimination->product arx Ar-X (4-Halobenzoic acid) arx->oxidative_addition aroh Ar'-OH (Phenol) aroh->ligand_exchange base Base base->ligand_exchange

Caption: Generalized catalytic cycle for the Buchwald-Hartwig C-O coupling.

Conclusion

The synthesis of this compound can be achieved through several effective methodologies. The classical Ullmann condensation remains a high-yielding and reliable method. The two-step process of Friedel-Crafts acylation followed by oxidation offers an alternative route that can be advantageous in terms of starting material cost and availability. For researchers seeking milder conditions and broader substrate scope, the modern Buchwald-Hartwig cross-coupling presents a powerful, albeit potentially more catalyst-intensive, option. The selection of the most appropriate synthetic route will depend on factors such as the desired scale of production, available laboratory equipment, cost considerations, and the specific functional group tolerance required for the target application. This guide provides the foundational technical information to assist researchers in making an informed decision for their synthetic needs.

References

Biological Activity of 4-Phenoxybenzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenoxybenzoic acid and its derivatives represent a class of organic compounds with a versatile scaffold that has garnered significant interest in medicinal chemistry. The core structure, consisting of a benzoic acid moiety linked to a phenoxy group, provides a unique combination of hydrophilicity and lipophilicity, making it a promising platform for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the diverse biological activities exhibited by this compound derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for key biological assays, a comprehensive summary of quantitative activity data, and visualizations of relevant signaling pathways and experimental workflows are presented to facilitate further research and drug development in this area.

I. Anticancer Activity

Derivatives of this compound have demonstrated notable potential as anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and metastasis.

Mechanisms of Anticancer Action

A primary mechanism of action for several this compound derivatives is the inhibition of key enzymes involved in cancer progression, such as receptor tyrosine kinases (RTKs) and matrix metalloproteinases (MMPs).

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Some derivatives, particularly 4-phenoxy-phenyl isoxazoles, have been identified as inhibitors of VEGFR-2, a key mediator of angiogenesis. By blocking VEGFR-2 signaling, these compounds can disrupt the formation of new blood vessels that supply tumors with essential nutrients and oxygen, thereby inhibiting tumor growth and metastasis.

  • Matrix Metalloproteinase (MMP) Inhibition: 4-Phenoxybenzenesulfonyl pyrrolidine (B122466) derivatives have shown inhibitory activity against MMP-2 and MMP-9. These enzymes are crucial for the degradation of the extracellular matrix, a process that facilitates tumor cell invasion and metastasis. Inhibition of MMP-2 and MMP-9 can therefore prevent the spread of cancer cells to distant organs.

  • Acetyl-CoA Carboxylase (ACC) Inhibition: Certain 4-phenoxy-phenyl isoxazoles act as inhibitors of ACC, a critical enzyme in fatty acid synthesis. Cancer cells often exhibit increased de novo fatty acid synthesis to support rapid proliferation and membrane production. By inhibiting ACC, these compounds can disrupt this metabolic pathway and selectively target cancer cells.

  • PI3K/AKT/mTOR Pathway Modulation: The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is common in many cancers. Evidence suggests that some phenolic compounds, including derivatives of benzoic acid, can exert their anticancer effects by modulating this pathway, leading to cell cycle arrest and apoptosis.[1][2][3]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives and related compounds against various human cancer cell lines.

Compound Class/DerivativeTarget Cell LineActivity (IC₅₀)Reference
4-Phenoxy-phenyl isoxazolesA549 (Lung)0.22 - 21.8 µM[4]
HepG2 (Liver)0.26 - >50 µM[4]
MCF-7 (Breast)0.21 - >50 µM[5]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybridsMCF-7 (Breast)15.6 - 18.7 µM[5]
2-(4'-substitutedsulfonamido)benzoic acidA549, HepG2, HuCCA-1, MOLT-3IC₅₀ > 50 µg/mL[5]
4-hydrazinobenzoic acid derivativesHCT116 (Colon), MCF-7 (Breast)Apoptosis induction[5]
Phosphomolybdate based hybridHepG2 (Liver)33.79 µmol L⁻¹[6]
A549 (Lung)25.17 µmol L⁻¹[6]
MCF-7 (Breast)32.11 µmol L⁻¹[6]

II. Anti-inflammatory Activity

This compound derivatives have also been investigated for their anti-inflammatory properties, with some compounds showing potent activity in both in vitro and in vivo models.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of these derivatives are often attributed to their ability to inhibit key enzymes and mediators of the inflammatory response.

  • Cyclooxygenase (COX) Inhibition: Several derivatives have been shown to inhibit COX enzymes, particularly COX-2, which is responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation. Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects.[7][8][9][10][11]

Quantitative Anti-inflammatory Activity Data

The table below presents the in vitro and in vivo anti-inflammatory activity of selected this compound derivatives and related compounds.

Compound Class/DerivativeAssayActivity (IC₅₀ / % Inhibition)Reference
Isonicotinic acid derivativesCOX-2 InhibitionIC₅₀ = 1.42 - 8.6 µM[7]
Tetrazole-based derivativesCOX-2 InhibitionIC₅₀ = 15.56 - 19.77 nM[7]
2-Aryl-quinoline-4-carboxylic acid derivativeCOX-2 InhibitionIC₅₀ = 0.077 µM[10]
Quinazolinone derivativeCOX-2 Inhibition47.1% inhibition at 20 µM[11]
4-o-methyl-benzenesulfonyl benzoxazoloneCarrageenan-induced paw edemaDose-dependent reduction[7]

III. Antimicrobial Activity

A number of this compound derivatives have been evaluated for their ability to inhibit the growth of various pathogenic microorganisms.

Mechanisms of Antimicrobial Action

The precise mechanisms of antimicrobial action are still under investigation but may involve disruption of microbial cell membranes, inhibition of essential enzymes, or interference with biofilm formation. For instance, 4-ethoxybenzoic acid has been shown to inhibit biofilm formation in Staphylococcus aureus and increase its sensitivity to vancomycin (B549263).[12]

Quantitative Antimicrobial Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) values of selected this compound derivatives and related compounds against various bacterial and fungal strains.

Compound Class/DerivativeMicroorganismActivity (MIC)Reference
4-Aminobenzoic acid Schiff basesStaphylococcus aureus (MRSA)from 15.62 µM[13]
Mycobacterium tuberculosis≥ 62.5 µM[13]
Fungi≥ 7.81 µM[13]
1-O-(4-hydroxybenzoyl)-glycerolStaphylococcus aureusComparable to commercial parabens[14]
Escherichia coliComparable to commercial parabens[14]
4-Ethoxybenzoic acidStaphylococcus aureusBiofilm inhibition up to 87%[12]

IV. Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol is adapted from commercially available kinase assay kits and has been used to evaluate 4-phenoxy-phenyl isoxazoles.[15]

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP (Adenosine triphosphate)

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

Procedure:

  • Prepare a reaction mixture containing kinase assay buffer, VEGFR-2 enzyme, and the peptide substrate.

  • Add the test compounds at various concentrations to the wells of the 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro MMP-2 and MMP-9 Inhibition Assay (Fluorogenic)

This protocol is suitable for evaluating the inhibitory activity of compounds like 4-phenoxybenzenesulfonyl pyrrolidine derivatives against MMP-2 and MMP-9.[16][17]

Materials:

  • Recombinant human MMP-2 and MMP-9

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Test compounds dissolved in DMSO

  • Fluorescence microplate reader

Procedure:

  • Activate the pro-MMP-2 and pro-MMP-9 enzymes according to the manufacturer's instructions (e.g., with APMA).

  • In a 96-well plate, add the assay buffer, the activated MMP enzyme, and the test compound at various concentrations.

  • Pre-incubate the mixture at 37°C for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate to each well.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 328 nm and emission at 393 nm).

  • Determine the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model for assessing the acute anti-inflammatory activity of compounds such as 4-(2-phenoxyphenyl)semicarbazones.[18][19][20][21][22]

Animals:

  • Male Wistar rats or Swiss albino mice.

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer or digital calipers

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compounds, vehicle (control), or reference drug orally or intraperitoneally.

  • After a specific time (e.g., 60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each animal.

  • Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

V. Mandatory Visualizations

Signaling Pathway

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and survival and is a target for many anticancer therapies. This compound derivatives may exert their effects by inhibiting components of this pathway.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PTEN PTEN PTEN->PIP3 Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes S6K p70S6K mTORC1->S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibition of translation initiation Inhibitor 4-Phenoxybenzoic Acid Derivative Inhibitor->PI3K Potential Inhibition Inhibitor->AKT Inhibitor->mTORC1 Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Starting Materials (this compound, amines, alcohols, etc.) reaction Chemical Reaction (e.g., Amidation, Esterification) start->reaction purification Purification (Crystallization, Chromatography) reaction->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization derivatives Novel 4-Phenoxybenzoic Acid Derivatives characterization->derivatives invitro In Vitro Assays (Enzyme Inhibition, Cytotoxicity, Antimicrobial) derivatives->invitro invivo In Vivo Models (e.g., Paw Edema, Tumor Xenograft) invitro->invivo Promising Candidates sar Structure-Activity Relationship (SAR) Analysis invitro->sar invivo->sar lead Lead Compound Identification sar->lead

References

4-Phenoxybenzoic Acid: A Technical Guide to Safety, Toxicity, and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety advice. Always consult the specific SDS for 4-Phenoxybenzoic acid provided by the supplier and follow all applicable safety regulations.

Introduction

This compound (CAS No. 2215-77-2) is an aromatic carboxylic acid with applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and liquid crystals for display technologies.[1] Its molecular structure, featuring a phenoxy group attached to a benzoic acid moiety, imparts specific chemical properties that necessitate a thorough understanding of its safety and handling requirements. This guide provides a comprehensive overview of the known safety, toxicity, and handling information for this compound, compiled from available safety data sheets and toxicological guidelines.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[2] The following tables summarize its GHS classification and associated hazard and precautionary statements.

Table 1: GHS Classification

Hazard ClassCategory
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation2
Specific target organ toxicity (single exposure)3

Source:[2]

Table 2: Hazard and Precautionary Statements

TypeCodeStatement
Hazard H315Causes skin irritation.[3]
H319Causes serious eye irritation.[3]
H335May cause respiratory irritation.[3]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
P264Wash face, hands and any exposed skin thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.[4]
P280Wear protective gloves/protective clothing/eye protection/face protection.[4]
(Response) P302 + P352IF ON SKIN: Wash with plenty of soap and water.[3]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
P312Call a POISON CENTER or doctor/physician if you feel unwell.
P332 + P313If skin irritation occurs: Get medical advice/attention.
P337 + P313If eye irritation persists: Get medical advice/attention.
P362 + P364Take off contaminated clothing and wash it before reuse.
(Storage) P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
(Disposal) P501Dispose of contents/container to an approved waste disposal plant.

Source:[3][4]

Toxicological Information

Table 3: Acute Toxicity Data

Route of ExposureSpeciesValue
IntravenousRatTDLo: 10,711 mg/kg[4]

It is important to note that the absence of data does not imply that the substance is non-toxic. Based on its classification, it is known to cause skin, eye, and respiratory irritation.[3]

Information regarding chronic toxicity, carcinogenicity, and reproductive toxicity of this compound is not available.

For the related compound, 4-hydroxybenzoic acid, the oral LD50 in rats is reported to be greater than 2,000 mg/kg, and it is considered to be slightly irritating to the skin and moderately irritating to the eyes.[6] While this information may be of interest, it is crucial to understand that these values do not directly apply to this compound due to structural differences.

Experimental Protocols for Toxicity Assessment

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are used to assess the safety of chemicals. The following sections describe the general methodologies for key toxicological endpoints relevant to this compound.

Skin Irritation Testing

The potential for a chemical to cause skin irritation is assessed using methods like the OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method).[7][8]

Methodology:

  • Tissue Preparation: A reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin, is used.[9]

  • Application of Test Substance: A defined amount of the test substance is applied topically to the surface of the RhE tissue.[9]

  • Exposure and Incubation: The tissue is exposed to the substance for a specific period, typically 60 minutes, followed by rinsing and a post-incubation recovery period of 42 hours.[9][10]

  • Viability Assessment: Cell viability is determined using a quantitative method, most commonly the MTT assay.[9] In this assay, the mitochondrial dehydrogenase of viable cells converts the MTT reagent into a blue formazan (B1609692) salt, which is then extracted and measured spectrophotometrically.[10]

  • Classification: The substance is classified as an irritant (GHS Category 2) if the tissue viability is reduced to ≤ 50% of the negative control.[9][11]

G A Prepare Reconstructed Human Epidermis (RhE) Tissue B Apply this compound to Tissue Surface A->B C Incubate for 60 minutes B->C D Rinse Tissue C->D E Post-Incubation (42 hours) D->E F Assess Cell Viability (MTT Assay) E->F G Viability ≤ 50%? F->G H Classify as Irritant (GHS Category 2) G->H Yes I Classify as Non-Irritant G->I No

Diagram 1: Workflow for In Vitro Skin Irritation Test (OECD TG 439).
Eye Irritation Testing

The potential for a chemical to cause serious eye damage or eye irritation is evaluated using methods like the OECD Test Guideline 405 (Acute Eye Irritation/Corrosion).[2]

Methodology:

  • Animal Selection and Preparation: Healthy, adult albino rabbits are typically used for this test.[12] Both eyes of each animal are examined before testing to ensure there are no pre-existing injuries or irritation.[2]

  • Test Substance Administration: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[13][14]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[13] The degree of eye irritation is scored for the cornea, iris, and conjunctiva. The observation period can be extended up to 21 days to assess the reversibility of the effects.[13][15]

  • Classification: The substance is classified based on the severity and reversibility of the observed eye lesions.

G A Select Healthy Albino Rabbits B Examine Eyes for Pre-existing Conditions A->B C Instill this compound into one eye B->C D Observe and Score Lesions (1, 24, 48, 72 hours) C->D E Effects Reversible within 21 days? D->E H No Classification D->H No significant effects F Classify as Irritant (GHS Category 2) E->F Yes G Classify as Causing Serious Eye Damage (GHS Category 1) E->G No

Diagram 2: Workflow for In Vivo Eye Irritation Test (OECD TG 405).
Mutagenicity Testing

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[16][17]

Methodology:

  • Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own histidine and require it for growth) are used.[16]

  • Exposure: The tester strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).[16][18] The S9 fraction simulates the metabolic processes that occur in mammals.[16]

  • Incubation: The bacteria are plated on a minimal agar (B569324) medium that lacks histidine.[17]

  • Evaluation: If the test substance is a mutagen, it will cause reverse mutations in the bacteria, allowing them to synthesize their own histidine and form visible colonies.[17] A significant increase in the number of revertant colonies compared to the control plates indicates a mutagenic potential.[17]

G cluster_0 With Metabolic Activation (S9) cluster_1 Without Metabolic Activation A1 Histidine-dependent Salmonella typhimurium B1 Expose to this compound + S9 Mix A1->B1 C1 Plate on Histidine-deficient Medium B1->C1 D1 Incubate C1->D1 E1 Count Revertant Colonies D1->E1 F Significant Increase in Colonies? E1->F A2 Histidine-dependent Salmonella typhimurium B2 Expose to this compound A2->B2 C2 Plate on Histidine-deficient Medium B2->C2 D2 Incubate C2->D2 E2 Count Revertant Colonies D2->E2 E2->F G Positive for Mutagenicity F->G Yes H Negative for Mutagenicity F->H No

Diagram 3: Workflow for the Ames Mutagenicity Test.

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure safety.

Engineering Controls:

  • Use only outdoors or in a well-ventilated area.[2]

  • Ensure adequate ventilation, especially in confined areas.

  • Provide eyewash stations and safety showers close to the workstation.[19]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

  • Skin Protection: Wear protective gloves and clothing to prevent skin contact.

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

Handling:

  • Avoid contact with skin, eyes, and clothing.[19]

  • Avoid breathing dust.[2]

  • Wash hands thoroughly after handling.[2]

Storage:

  • Store in a dry, cool, and well-ventilated place.[2]

  • Keep the container tightly closed.[2]

  • Store locked up.[2]

  • Incompatible materials to avoid include strong oxidizing agents and strong bases.[19]

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]

  • Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention.[2]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[2]

  • Ingestion: Clean mouth with water and drink plenty of water. Get medical attention.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.

  • Hazardous Combustion Products: Carbon monoxide (CO) and carbon dioxide (CO2).[19]

  • Protective Equipment: Wear self-contained breathing apparatus and full protective gear.

Environmental Information

There is limited specific ecotoxicity data available for this compound. It is advised to prevent its release into the environment. Do not empty into drains or allow it to contaminate ground water systems.[2]

Conclusion

This compound is a chemical that requires careful handling due to its potential to cause skin, eye, and respiratory irritation. While detailed quantitative toxicity data are limited, the available information from safety data sheets provides a clear basis for implementing appropriate safety measures. Adherence to proper handling procedures, use of personal protective equipment, and implementation of engineering controls are crucial for minimizing risk in a laboratory or industrial setting. Further toxicological studies would be beneficial for a more comprehensive understanding of the substance's long-term health effects.

References

The Ubiquitous Presence of Phenoxybenzoic Acids in the Environment: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Occurrence, Analysis, and Biological Implications of Phenoxybenzoic Acids for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

Phenoxybenzoic acids (PBAs), most notably 3-phenoxybenzoic acid (3-PBA), are compounds of significant interest in environmental science and toxicology. Contrary to what their name might suggest, there is no substantive evidence to support the natural occurrence of phenoxybenzoic acids in plants, fungi, or marine organisms. Instead, their prevalence in the environment is a direct consequence of the widespread use of synthetic pyrethroid insecticides. This technical guide provides a comprehensive overview of the anthropogenic origins of PBAs, their distribution in various environmental and biological matrices, detailed analytical methodologies for their detection and quantification, and an exploration of their potential biological activities and signaling pathways.

Anthropogenic Origin: The Link to Pyrethroid Insecticides

Phenoxybenzoic acids are the primary metabolites of a class of synthetic insecticides known as pyrethroids. These insecticides are structurally based on natural pyrethrins (B594832) from chrysanthemum flowers but are synthetically modified for greater environmental stability[1][2]. Pyrethroids containing a 3-phenoxybenzyl moiety, such as permethrin, cypermethrin, and deltamethrin, undergo metabolic degradation in organisms and the environment, leading to the formation of 3-phenoxybenzoic acid[2][3][4]. 4-Phenoxybenzoic acid, on the other hand, is not known to occur naturally and is primarily encountered as a synthetic chemical intermediate[5].

The metabolic transformation of pyrethroids to 3-PBA primarily occurs through ester hydrolysis, a reaction catalyzed by carboxylesterases in mammals and other organisms. The resulting 3-phenoxybenzyl alcohol is then oxidized to 3-phenoxybenzoic acid[4][6]. This metabolic pathway is a key detoxification mechanism, converting the more neurotoxic parent pyrethroid into a more water-soluble compound that can be excreted from the body, primarily in urine[3].

Pyrethroid_Metabolism Pyrethroid Pyrethroid Insecticide (e.g., Permethrin, Cypermethrin) PBA_intermediate 3-Phenoxybenzyl Alcohol Pyrethroid->PBA_intermediate Ester Hydrolysis (Carboxylesterases) PBA 3-Phenoxybenzoic Acid (3-PBA) PBA_intermediate->PBA Oxidation Conjugates Glucuronide and Amino Acid Conjugates PBA->Conjugates Conjugation Excretion Urinary Excretion Conjugates->Excretion

Figure 1: Metabolic Pathway of Pyrethroid Insecticides to 3-Phenoxybenzoic Acid.

Environmental Occurrence and Quantitative Data

As a result of extensive pyrethroid use in agriculture, public health, and residential settings, 3-PBA is now a ubiquitous environmental contaminant. It is frequently detected in various matrices, including soil, water, and a wide range of biological samples. The following tables summarize representative concentrations of 3-PBA found in human urine, providing a snapshot of global exposure levels.

Table 1: Representative Concentrations of 3-Phenoxybenzoic Acid in Human Urine (General Population)

Population GroupCountry/RegionSample Size (n)Median Concentration (µg/g creatinine)Year of StudyReference
ChildrenNorth AmericaVaries0.2 - 4.71999-2016[1]
Pregnant WomenNorth AmericaVaries0.23 - 1.551997-2014[1]
AdultsNorth AmericaVaries0.11 - 3.341999-2017[1]
ChildrenSouth Korea701.462011[7]
Pregnant WomenPortugal1450.2632018-2019[8]
Pregnant WomenChinaNot specified1.55Not specified[8]
AdultsNorth Carolina, USA501.742009-2011[9]

Table 2: Concentrations of 3-Phenoxybenzoic Acid in Human Urine (Occupationally Exposed Populations)

Population GroupCountry/RegionSample Size (n)Median/Mean ConcentrationYear of StudyReference
Forestry Workers (High Exposure)USA2006.40 ± 9.60 ng/mL (mean ± SD)Not specified[3]
Forestry Workers (Low Exposure)USA525.27 ± 5.39 ng/mL (mean ± SD)Not specified[3]
Occupationally Exposed AdultsVariousVaries0.43 - 14 µg/g creatinine (B1669602) (median range)2004-2017[1]

Experimental Protocols for Analysis

The accurate quantification of phenoxybenzoic acids in complex matrices requires robust and sensitive analytical methods. The most common techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Gas Chromatography-Mass Spectrometry (GC-MS) for Soil Samples

GC-MS is a highly sensitive and specific method for the analysis of 3-PBA in soil. A derivatization step is typically required to increase the volatility of the analyte.

Sample Preparation and Extraction:

  • Soil Extraction: Weigh 10 g of homogenized soil into a 50-mL centrifuge tube. Add 30 mL of an appropriate solvent (e.g., ammonium (B1175870) acetate (B1210297) buffer). Vortex for 1 minute, sonicate for 10 minutes, and centrifuge at 4500 rpm for 5 minutes[10].

  • Solid-Phase Extraction (SPE):

    • Condition a Strata-X SPE cartridge with the appropriate solvents[10].

    • Load the supernatant from the soil extract onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the 3-PBA with a suitable solvent mixture.

    • Dry the eluate under a gentle stream of nitrogen[10].

  • Derivatization:

    • To the dry residue, add 30 µL of hexafluoroisopropyl alcohol (HFIP) and 20 µL of N,N'-diisopropylcarbodiimide (DIC)[10][11][12].

    • Vortex for 10 minutes at room temperature to form the HFIP ester of 3-PBA[10].

  • Final Preparation: Reconstitute the derivatized sample in a suitable solvent for GC-MS analysis[10].

GC-MS Instrumental Parameters:

  • Gas Chromatograph: Equipped with a capillary column suitable for pesticide analysis (e.g., Zebron-Phenomenex, 0.25 mm i.d., 0.25 µm film thickness)[10].

  • Oven Temperature Program: Initial temperature of 40°C (hold for 1 min), ramp at 15°C/min to 160°C (hold for 0.5 min), ramp at 15°C/min to 180°C (hold for 1 min), and finally ramp at 20°C/min to 250°C[10].

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for the derivatized 3-PBA (e.g., m/z 141, 196, 364)[10].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Urine Samples

LC-MS/MS is a highly sensitive and specific method for the direct analysis of 3-PBA in biological fluids like urine, often without the need for derivatization.

Sample Preparation:

  • Enzymatic Hydrolysis: To a 1.5 mL aliquot of urine, add 800 units of β-glucuronidase/arylsulfatase in 1.5 mL of 0.2 M acetate buffer. Incubate for 17 hours at 37°C to deconjugate 3-PBA metabolites[13].

  • Solid-Phase Extraction (SPE):

    • Precondition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of 1% acetic acid[13].

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in 1% acetic acid[13].

    • Dry the cartridge under vacuum for approximately 30 seconds[13].

    • Elute the analyte with 1.5 mL of methanol[13].

  • Final Preparation: Add 2 mL of acetonitrile (B52724) to the eluate, concentrate to dryness, and reconstitute in 50 µL of acetonitrile for LC-MS/MS analysis[13].

LC-MS/MS Instrumental Parameters:

  • Liquid Chromatograph: Equipped with a suitable reversed-phase column (e.g., C18 Atlantis column, 150×2.1 mm, 3 μm)[3].

  • Mobile Phase: A gradient of 0.1% (v/v) formic acid in water (solvent A) and 0.1% (v/v) formic acid in acetonitrile (solvent B)[3].

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI-) mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for 3-PBA (e.g., m/z 213 -> 93 and 213 -> 169)[14].

Enzyme-Linked Immunosorbent Assay (ELISA) for Water and Urine Samples

ELISA is a high-throughput and cost-effective method for screening large numbers of samples for 3-PBA.

General ELISA Protocol (Competitive Assay):

  • Coating: Coat a 96-well microplate with a 3-PBA-protein conjugate (e.g., 3-PBA-BSA) in carbonate buffer (pH 9.6) and incubate overnight at 4°C[14].

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding[15].

  • Competition: Add standards or samples and a fixed concentration of anti-3-PBA antibody to the wells. Incubate for 1-2 hours at room temperature. During this step, free 3-PBA in the sample competes with the coated 3-PBA for antibody binding[15][16].

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that binds to the primary antibody. Incubate for 1 hour at room temperature[16].

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme on the bound secondary antibody will catalyze a color change[16][17].

  • Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to terminate the reaction[16].

  • Detection: Read the absorbance at the appropriate wavelength using a microplate reader. The color intensity is inversely proportional to the concentration of 3-PBA in the sample.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Environmental or Biological Sample Extraction Extraction (e.g., LLE, SPE, QuEChERS) Sample->Extraction Cleanup Clean-up / Derivatization (if necessary) Extraction->Cleanup ELISA ELISA Extraction->ELISA GCMS GC-MS Cleanup->GCMS LCMSMS LC-MS/MS Cleanup->LCMSMS Quantification Quantification GCMS->Quantification LCMSMS->Quantification ELISA->Quantification Reporting Reporting Quantification->Reporting

Figure 2: Generalized Analytical Workflow for Phenoxybenzoic Acid Analysis.

Biological Activity and Potential Signaling Pathways

While primarily considered a metabolite, 3-PBA is not biologically inert. Research has investigated its potential to exert various biological effects, including endocrine disruption and neurotoxicity.

  • Endocrine Disruption: Some in vitro studies have suggested that 3-PBA and its precursor, 3-phenoxybenzyl alcohol, may have endocrine-disrupting activity[6]. However, other studies using mammalian cell lines and in vivo assays did not observe significant estrogenic activity[6]. There is evidence that 3-PBA can bind to the thyroid hormone transport protein transthyretin, potentially disrupting thyroid hormone homeostasis[18].

  • Neurotoxicity: As a metabolite of neurotoxic insecticides, the neurotoxicity of 3-PBA itself has been a subject of investigation. Chronic exposure to pyrethroids has been linked to adverse neurological effects, and the presence of 3-PBA serves as a biomarker for such exposure[2].

  • Immunotoxicity and Oxidative Stress: In vitro studies have shown that 3-PBA can induce immunotoxicity and oxidative stress in macrophages, inhibiting their phagocytic ability and promoting the generation of reactive oxygen species (ROS)[19].

  • Apoptosis: An in silico study predicted that 3-PBA and its metabolites could be involved in the apoptotic pathway through interactions with caspases 3 and 8[20].

Based on in silico predictions and reported biological activities, a putative signaling pathway for 3-PBA can be conceptualized. It is important to note that this is a hypothetical model based on computational data and requires further experimental validation.

PBA_Signaling cluster_cellular_effects Cellular Effects cluster_molecular_targets Potential Molecular Interactions (in silico) PBA 3-Phenoxybenzoic Acid (3-PBA) ROS Increased Reactive Oxygen Species (ROS) PBA->ROS Induces Endocrine_Disruption Endocrine Disruption (e.g., Thyroid Hormone Transport) PBA->Endocrine_Disruption Interferes with Apoptosis Apoptosis PBA->Apoptosis May induce JAK2 JAK2 PBA->JAK2 Predicted Interaction CYP_Enzymes CYP2C9 & CYP3A4 PBA->CYP_Enzymes Predicted Interaction Caspases Caspase 3 & 8 Apoptosis->Caspases Mediated by

Figure 3: Putative Signaling Pathways and Biological Effects of 3-Phenoxybenzoic Acid.

Conclusion

Phenoxybenzoic acids, particularly 3-PBA, are not naturally occurring compounds but are significant environmental and biological markers of exposure to synthetic pyrethroid insecticides. Their widespread presence necessitates a thorough understanding of their origins, environmental fate, and potential biological effects. This guide has provided an in-depth overview of the current scientific knowledge on phenoxybenzoic acids, including quantitative data on their occurrence, detailed analytical protocols for their detection, and insights into their biological activities. For researchers, scientists, and drug development professionals, a clear understanding of the anthropogenic source and environmental behavior of these compounds is crucial for accurate risk assessment, environmental monitoring, and the development of safer alternatives. Further research is warranted to fully elucidate the long-term health effects of chronic exposure to low levels of phenoxybenzoic acids and to validate the computationally predicted biological interactions.

References

A Technical Guide to 4-Phenoxybenzoic Acid and Its Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenoxybenzoic acid is a versatile aromatic carboxylic acid that serves as a crucial scaffold in medicinal chemistry and drug development. Its unique structure, featuring a flexible ether linkage between two phenyl rings, provides a valuable platform for the design of novel therapeutic agents targeting a range of biological pathways. This technical guide offers an in-depth overview of this compound, its key derivatives, their synthesis, biological activities, and mechanisms of action, with a focus on applications in drug discovery.

Physicochemical Properties of this compound

This compound, also known as p-phenoxybenzoic acid, is a white to slightly yellow crystalline powder.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₃H₁₀O₃[2][3]
Molecular Weight 214.22 g/mol [2][3]
CAS Number 2215-77-2[2]
Melting Point 163-165 °C[1][2]
Appearance White to slightly yellow crystalline powder[1]
Solubility Sparingly soluble in water, soluble in hot methanol[4]
pKa 4.57 (at 25°C)

Synthesis of this compound and Key Intermediates

Several synthetic routes have been established for the preparation of this compound and its important derivatives. The choice of method often depends on the desired scale, purity, and available starting materials.

Synthesis of this compound

A common and efficient method for synthesizing this compound is through the Ullmann condensation reaction.

This protocol describes the synthesis of this compound from phenol (B47542) and 4-chlorobenzoic acid.

Materials:

  • Phenol

  • Sodium hydroxide

  • Water

  • 4-chlorobenzoic acid

  • Tetralin

  • Concentrated hydrochloric acid

  • 95% Ethanol (B145695)

  • Activated carbon

Procedure:

  • Preparation of Sodium Phenoxide: In a 250 mL flask, combine 94.6 g of phenol, 78 g of sodium hydroxide, and 70 g of water. Heat the mixture to 60°C and stir for 2 hours, or until the phenol has completely reacted to form sodium phenoxide. Maintain the temperature for later use.[5]

  • Ullmann Condensation: In a 1000 mL four-necked flask equipped with a reflux water separation device, add 530 g of tetralin and 158.7 g of 4-chlorobenzoic acid. Heat the mixture to approximately 150°C.[5]

  • Slowly add the prepared sodium phenoxide solution dropwise to the heated mixture over approximately 8 hours. Water will be distilled off and collected in the water separator.[5]

  • After the addition is complete, continue to heat the reaction mixture for an additional 2 hours.[5]

  • Work-up and Purification: Cool the reaction mixture to 30°C. Add the resulting solid to a 1000 mL flask and stir with 500 mL of water. Filter the mixture.[5]

  • Wash the solid with 300 mL of water and then adjust the pH to 1 with concentrated hydrochloric acid to precipitate the crude this compound. Filter to collect the crude product.[5]

  • Recrystallization: Add the crude product to a 1000 mL flask with 600 g of 95% ethanol and heat to reflux until all the solid dissolves.[5]

  • Add 5 g of activated carbon and continue to reflux for 1 hour.[5]

  • Filter the hot solution and then slowly cool the filtrate to 10°C with stirring to induce crystallization.[5]

  • Collect the white solid by filtration and dry to obtain pure this compound. The expected yield is approximately 89% with a purity of 99.5%.[5]

Synthesis of 4-Phenoxybenzoyl Chloride

4-Phenoxybenzoyl chloride is a key intermediate for the synthesis of various amide and ester derivatives. It is typically prepared by treating this compound with a chlorinating agent like thionyl chloride or oxalyl chloride.

Materials:

Procedure:

  • To an oven-dried 250 mL three-necked flask, add 7.07 g (33.0 mmol) of this compound.[6]

  • Add 90 mL of dichloromethane and a catalytic amount of DMF (0.174 mL).[6]

  • Cool the mixture to 0°C in an ice/water bath and stir for 5 minutes.[6]

  • Slowly add 4.19 mL (49.5 mmol) of oxalyl chloride to the mixture over 3 minutes. Gas evolution will be observed.[6]

  • Allow the reaction to proceed for 16 hours at 25°C. The suspension will turn into a pale-yellow solution.[6]

  • Remove the solvent under reduced pressure to obtain crude 4-phenoxybenzoyl chloride, which can be used in the next step without further purification.[6]

Synthesis of 4-Phenoxyphenol (B1666991)

4-Phenoxyphenol is another important derivative with applications in the synthesis of various compounds.

Materials:

  • p-Benzoquinone

  • Phenylboronic acid

  • Copper ferrite (B1171679)

  • Methanol

  • Dichloromethane

  • Deionized water

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a 10 mL round-bottom flask, combine 0.108 g (1.0 mmol) of p-benzoquinone, 0.146 g (1.2 mmol) of phenylboronic acid, and 0.0120 g (0.05 mmol) of copper ferrite in 2 mL of methanol.[7]

  • Stir the reaction mixture at room temperature for 24 hours.[7]

  • Remove the solvent under reduced pressure.[7]

  • Wash the residue with 10 mL of deionized water and extract with dichloromethane (3 x 10 mL).[7]

  • Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.[7]

  • Filter the solution and concentrate the filtrate to obtain the crude product.[7]

  • Purify the crude product by column chromatography to yield pure 4-phenoxyphenol as a white solid (yield: 86%).[7]

Spectroscopic Data of this compound

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueKey DataReference
¹H NMR --INVALID-LINK--[8]
¹³C NMR --INVALID-LINK--[6]
IR Spectrum --INVALID-LINK--[9][10]
Mass Spectrum --INVALID-LINK--[5]

Biologically Active Derivatives of this compound

The this compound scaffold has been extensively utilized in the development of potent and selective inhibitors of various enzymes and receptors implicated in disease.

Enzyme Inhibitors

Derivatives of 4-alkoxybenzoic acid have shown potent inhibitory activity against the Trypanosome Alternative Oxidase (TAO), a crucial enzyme for the survival of African trypanosomes.

Table 3: In Vitro Activity of 4-Alkoxybenzoic Acid Derivatives against TAO and T. brucei

CompoundTAO IC₅₀ (nM)T. brucei EC₅₀ (µM)Reference
9e OHCH₃4.2-[11][12]
16e OHCH₃3.1-[7][11][12]

Note: The specific alkoxy group and other substitutions on the phenoxy ring are detailed in the source literature.

The data indicates that the presence of 2-hydroxy and 6-methyl groups on the benzoic acid ring is crucial for potent, low nanomolar inhibition of TAO.[11][12]

VEGFR-2 is a key mediator of angiogenesis, a critical process in tumor growth and metastasis. Several derivatives of 3-phenoxybenzoic acid have been synthesized and evaluated as VEGFR-2 inhibitors.

Table 4: In Vitro VEGFR-2 Inhibitory Activity of 3-Phenoxybenzoic Acid Derivatives

CompoundModificationsVEGFR-2 IC₅₀ (µM)Reference
Compound 4d 1,3,4-oxadiazole derivative-[13]
Compound 9 Benzo[g]quinazolin-benzenesulfonamide0.64[14]
Compound 20 Benzo[g]quinazolin-benzenesulfonamide0.93[14]
Compound 22 Benzo[g]quinazolin-benzenesulfonamide1.04[14]
Compound 23 Benzo[g]quinazolin-benzenesulfonamide0.87[14]

These findings highlight the potential of phenoxybenzoic acid derivatives as scaffolds for the development of novel anti-angiogenic agents.

Antitumor and Anti-inflammatory Activities

Derivatives of phenoxybenzoic acid have also demonstrated significant antitumor and anti-inflammatory properties. For instance, 4-(3,4,5-trimethoxyphenoxy)benzoic acid and its methyl ester have been shown to suppress the viability of breast cancer cell lines (MCF-7 and MDA-MB-468) by inducing G2/M cell-cycle arrest and apoptosis.[15]

Mechanism of Action and Signaling Pathways

The biological effects of this compound derivatives are mediated through their interaction with specific molecular targets, leading to the modulation of key signaling pathways.

Inhibition of HPV E2 Protein DNA Binding

This compound itself has been identified as an inhibitor of the DNA binding of the human papillomavirus (HPV) E2 protein, which is essential for viral replication and pathogenesis.[1] This provides a potential avenue for the development of novel anti-HPV therapeutics.

Modulation of Cancer-Related Signaling Pathways

The antitumor activity of phenoxybenzoic acid derivatives often involves the modulation of critical signaling pathways that regulate cell proliferation, survival, and angiogenesis. For example, the anti-inflammatory and potential anticancer effects of some benzoic acid derivatives are linked to the inhibition of the p38/ERK-NF-κB/iNOS pathway.

Below is a conceptual diagram illustrating a potential signaling pathway modulated by a hypothetical phenoxybenzoic acid derivative with anti-inflammatory and anti-cancer properties.

G cluster_pathway Intracellular Signaling PBA_Derivative Phenoxybenzoic Acid Derivative Receptor Cell Surface Receptor PBA_Derivative->Receptor Binds/Inhibits Apoptosis Apoptosis PBA_Derivative->Apoptosis Induces Proliferation Cell Proliferation PBA_Derivative->Proliferation Inhibits p38_MAPK p38 MAPK ERK ERK NF_kB NF-κB p38_MAPK->NF_kB ERK->NF_kB iNOS_Gene iNOS Gene Transcription NF_kB->iNOS_Gene Inflammation Inflammation iNOS_Gene->Inflammation

Caption: Conceptual signaling pathway for a phenoxybenzoic acid derivative.

This diagram illustrates how a phenoxybenzoic acid derivative might inhibit cell surface receptors, leading to the downregulation of the p38 MAPK and ERK pathways. This, in turn, would suppress the activation of the transcription factor NF-κB and subsequent transcription of pro-inflammatory genes like iNOS. Furthermore, the derivative may directly induce apoptosis and inhibit cell proliferation through other mechanisms.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with diverse biological activities. The synthetic accessibility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties. The demonstrated efficacy of its derivatives as potent enzyme inhibitors and antitumor agents underscores their potential in drug discovery.

Future research should focus on:

  • Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of phenoxybenzoic acid derivatives for their respective targets.

  • Mechanism of Action studies: To further elucidate the specific molecular interactions and signaling pathways modulated by these compounds.

  • Pharmacokinetic and in vivo studies: To evaluate the drug-like properties and therapeutic efficacy of lead compounds in preclinical models.

The continued exploration of the chemical space around the this compound core is expected to yield novel drug candidates for a variety of diseases, including cancer, infectious diseases, and inflammatory disorders.

References

Methodological & Application

Synthesis of 4-Phenoxybenzoic acid from 4-chlorobenzoic acid and phenol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Synthesis of 4-Phenoxybenzoic Acid

Introduction

This compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and high-performance polymers.[1][2] It is characterized by a phenoxy group attached to a benzoic acid backbone, imparting unique chemical properties that make it a versatile building block in organic synthesis.[3] This document provides detailed protocols for the synthesis of this compound from 4-chlorobenzoic acid and phenol (B47542) via the Ullmann condensation reaction.

Reaction Principle

The synthesis is achieved through a copper-catalyzed nucleophilic aromatic substitution reaction, commonly known as the Ullmann condensation. In this reaction, phenol is deprotonated by a base to form the phenoxide ion, which then displaces the chlorine atom on 4-chlorobenzoic acid. A copper catalyst is typically employed to facilitate this transformation, which often requires high temperatures.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

Table 1: Reaction Conditions and Yield

ParameterValueReference
Starting Material 14-Chlorobenzoic acid[1]
Starting Material 2Phenol[1]
BaseSodium hydroxide (B78521)[1]
SolventTetralin[1]
CatalystCopper-based (not specified in detail in the provided protocol)[4][5]
Reaction Temperature150 °C[1]
Reaction Time10 hours[1]
Yield89%[1]
Purity99.5%[1]

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC13H10O3[3][6]
Molecular Weight214.22 g/mol [2][7]
AppearanceWhite to off-white crystalline solid[3][8]
Melting Point163-165 °C[2][7][8]
CAS Number2215-77-2[3][7]

Experimental Protocol

This protocol is based on the Ullmann condensation method for the synthesis of this compound.

Materials and Reagents:

  • Phenol (94.6 g)

  • Sodium hydroxide (78 g)

  • Water (70 g)

  • 4-Chlorobenzoic acid (158.7 g)

  • Tetralin (530 g)

  • Concentrated hydrochloric acid

  • 95% Ethanol (B145695)

  • Activated carbon

Equipment:

  • 250 mL flask

  • 1000 mL four-necked flask with a reflux water separation device

  • Heating mantle

  • Stirrer

  • Apparatus for filtration

  • Beakers and other standard laboratory glassware

Procedure:

Step 1: Preparation of Sodium Phenate

  • In a 250 mL flask, combine 94.6 g of phenol, 78 g of sodium hydroxide, and 70 g of water.

  • Heat the mixture to 60 °C and stir for 2 hours to ensure the near-complete formation of sodium phenate.[1]

  • Maintain the temperature of the sodium phenate solution until it is needed in the next step.[1]

Step 2: Ullmann Condensation

  • In a 1000 mL four-necked flask equipped with a reflux water separation device, add 530 g of tetralin and 158.7 g of 4-chlorobenzoic acid.[1]

  • Heat the mixture to approximately 150 °C.[1]

  • Slowly add the sodium phenate solution dropwise to the heated mixture over a period of about 8 hours. Water will be distilled off and collected in the water separator as the reaction proceeds.[1]

  • After the addition is complete, maintain the reaction at 150 °C for an additional 2 hours.[1]

Step 3: Work-up and Purification

  • Cool the reaction mixture to 30 °C. A solid product will precipitate.

  • Add 500 mL of water to the flask and stir to wash the solid.

  • Filter the solid product.

  • Resuspend the solid in 300 mL of water and adjust the pH to 1 with concentrated hydrochloric acid to obtain the crude this compound.[1]

  • Filter the crude product.

  • For purification, add the crude product to 600 g of 95% ethanol in a 1000 mL flask and heat to reflux until all the solid dissolves.[1]

  • Add 5 g of activated carbon and continue to reflux for 1 hour.[1]

  • Filter the hot solution to remove the activated carbon.

  • Slowly cool the filtrate to 10 °C with stirring to induce crystallization.

  • Filter the white solid product and dry to obtain pure this compound.[1]

Visualizations

Experimental Workflow Diagram

Reaction_Scheme cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product R1 4-Chlorobenzoic Acid C1 NaOH, Tetralin P1 This compound R1->P1 R2 Phenol R2->P1 C2 Copper Catalyst, 150°C

References

Industrial Scale Synthesis of 4-Phenoxybenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the industrial-scale synthesis of 4-phenoxybenzoic acid, a key intermediate in the manufacturing of pharmaceuticals, high-performance polymers, and liquid crystals.[1][2] The protocols described herein are based on established chemical manufacturing processes, emphasizing scalability, efficiency, and product purity.

Introduction

This compound is a versatile organic compound characterized by a phenoxy group attached to a benzoic acid moiety.[2] Its unique structure imparts desirable properties to a range of advanced materials and serves as a crucial building block for various active pharmaceutical ingredients.[1][2][3] The industrial production of this compound is primarily achieved through several synthetic routes, with the Ullmann condensation and oxidation of 4-phenoxyacetophenone being two of the most commercially viable methods. This document will detail the protocols for these two primary synthesis pathways.

Synthesis Methodologies

Two primary industrial-scale synthesis routes for this compound are presented:

  • Ullmann Condensation: This classic copper-catalyzed cross-coupling reaction involves the formation of a carbon-oxygen bond between an aryl halide and a phenol.[4][5] In this case, 4-chlorobenzoic acid is reacted with phenol.

  • Oxidation of 4-Phenoxyacetophenone: This method involves the oxidation of a ketone precursor to the desired carboxylic acid using a strong oxidizing agent.[6][7]

Logical Workflow for Synthesis Selection

Synthesis_Route_Selection Start Select Synthesis Route for this compound Considerations Key Considerations Start->Considerations Ullmann Ullmann Condensation (Phenol + 4-Chlorobenzoic Acid) Raw_Materials Raw Material Cost & Availability Ullmann->Raw_Materials Process_Safety Process Safety & Waste Disposal Ullmann->Process_Safety Yield_Purity Desired Yield & Purity Ullmann->Yield_Purity Equipment Equipment & Infrastructure Ullmann->Equipment Oxidation Oxidation (4-Phenoxyacetophenone) Oxidation->Raw_Materials Oxidation->Process_Safety Oxidation->Yield_Purity Oxidation->Equipment Considerations->Ullmann Good for high volume, established process Considerations->Oxidation Potentially higher yield, different precursor

Caption: Decision workflow for selecting a synthesis route.

Experimental Protocols

Protocol 1: Ullmann Condensation of Phenol and 4-Chlorobenzoic Acid

This protocol is adapted from a demonstrated industrial process and is suitable for large-scale production.[7]

Materials and Equipment:

  • 250 mL three-necked flask (for sodium phenate preparation)

  • 1000 mL four-necked flask with reflux water separation device

  • Heating mantles

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Filtration apparatus

  • Beakers and other standard laboratory glassware

  • Phenol

  • Sodium hydroxide (B78521)

  • Water

  • p-Chlorobenzoic acid

  • Tetrahydronaphthalene (tetralin)

  • Concentrated hydrochloric acid

  • 95% Ethanol

  • Activated carbon

Procedure:

Step 1: Preparation of Sodium Phenate

  • In a 250 mL flask, combine 94.6 g of phenol, 78 g of sodium hydroxide, and 70 g of water.

  • Heat the mixture to 60°C and stir for 2 hours to ensure the near-complete formation of sodium phenate.[7]

  • Maintain the temperature of the sodium phenate solution for immediate use in the next step.

Step 2: Ullmann Condensation Reaction

  • In a 1000 mL four-necked flask equipped with a reflux water separator, add 530 g of tetrahydronaphthalene and 158.7 g of p-chlorobenzoic acid.[7]

  • Heat the mixture to approximately 150°C.[7]

  • Slowly add the prepared sodium phenate solution dropwise to the flask. The addition should take approximately 8 hours.[7] Water will be continuously removed from the reaction mixture via the water separator.

  • After the addition is complete, maintain the reaction at 150°C for an additional 2 hours.[7]

  • Monitor the reaction progress by sampling and analysis.

  • Once the reaction is complete, cool the mixture to 30°C.

Step 3: Work-up and Purification

  • Transfer the solid product to a 1000 mL flask and wash with 500 mL of water with stirring.

  • Filter the mixture.

  • Resuspend the solid in 300 mL of water and adjust the pH to 1 with concentrated hydrochloric acid to precipitate the crude this compound.[7]

  • Filter the crude product. The wet product mass should be approximately 318 g.[7]

  • Transfer the wet crude product to a 1000 mL flask and add 600 g of 95% ethanol.

  • Heat the mixture to reflux until all solids dissolve.

  • Add 5 g of activated carbon and continue to reflux for 1 hour.[7]

  • Filter the hot solution to remove the activated carbon.

  • Slowly cool the filtrate to 10°C with stirring to induce crystallization.

  • Filter the precipitated white solid and dry to obtain the final product.

Expected Yield and Purity:

  • Yield: Approximately 190.7 g (89.0%)[7]

  • Purity: 99.5%[7]

Experimental Workflow: Ullmann Condensation

Ullmann_Condensation_Workflow cluster_0 Step 1: Sodium Phenate Preparation cluster_1 Step 2: Condensation Reaction cluster_2 Step 3: Work-up and Purification Phenol_NaOH Mix Phenol, NaOH, and Water Heat_60C Heat to 60°C for 2 hours Phenol_NaOH->Heat_60C Sodium_Phenate Sodium Phenate Solution Heat_60C->Sodium_Phenate Add_Phenate Add Sodium Phenate dropwise over 8 hours Sodium_Phenate->Add_Phenate pCBA_Tetralin Charge p-Chlorobenzoic Acid and Tetralin Heat_150C Heat to 150°C pCBA_Tetralin->Heat_150C Heat_150C->Add_Phenate React_2h React for 2 hours at 150°C Add_Phenate->React_2h Cool_30C Cool to 30°C React_2h->Cool_30C Wash_Water Wash with Water Cool_30C->Wash_Water Acidify_HCl Acidify with HCl (pH 1) Wash_Water->Acidify_HCl Filter_Crude Filter Crude Product Acidify_HCl->Filter_Crude Recrystallize_EtOH Recrystallize from Ethanol with Activated Carbon Filter_Crude->Recrystallize_EtOH Filter_Pure Filter Pure Product Recrystallize_EtOH->Filter_Pure Dry Dry Final Product Filter_Pure->Dry Final_Product This compound Dry->Final_Product

Caption: Workflow for Ullmann condensation synthesis.

Protocol 2: Oxidation of 4-Phenoxyacetophenone

This protocol offers an alternative route with a high reported yield, utilizing a phase transfer catalyst.[6]

Materials and Equipment:

  • Reaction vessel with temperature control and stirring

  • pH meter

  • Filtration apparatus

  • Standard laboratory glassware

  • 4-Phenoxyacetophenone

  • Sodium hypochlorite (B82951) solution (>15% available chlorine)

  • Polyethylene glycol (PEG)-400 (Phase Transfer Catalyst)

  • Sodium hydroxide (for pH adjustment)

  • Hydrochloric acid (for acidification)

Procedure:

  • In a suitable reaction vessel, charge 1 mole of 4-phenoxyacetophenone and 150 mL of PEG-400.

  • Add 4 moles of sodium hypochlorite solution.

  • Adjust the pH of the reaction mixture to 12-13 using a sodium hydroxide solution.[6]

  • Maintain the reaction temperature as specified by process optimization (typically ambient to slightly elevated).

  • Stir the mixture vigorously to ensure efficient phase transfer catalysis.

  • Monitor the reaction until completion (e.g., by TLC or HPLC).

  • Upon completion, carefully acidify the reaction mixture with hydrochloric acid to precipitate the this compound.

  • Filter the product and wash thoroughly with water to remove inorganic salts.

  • The product can be further purified by recrystallization if necessary.

Expected Yield:

  • Yield: >92%[6]

Data Summary
ParameterUllmann CondensationOxidation of 4-Phenoxyacetophenone
Starting Materials Phenol, 4-Chlorobenzoic Acid4-Phenoxyacetophenone, Sodium Hypochlorite
Catalyst Copper (implied in Ullmann chemistry)Polyethylene glycol (PEG)-400
Solvent Tetrahydronaphthalene, Water, EthanolWater
Reaction Temperature 60°C and 150°CAmbient to slightly elevated
Reaction Time ~12 hours (synthesis) + purificationVaries with conditions
Reported Yield 89.0%[7]>92%[6]
Reported Purity 99.5%[7]Not specified

Synthesis Pathway Diagram

Synthesis_Pathways cluster_ullmann Ullmann Condensation cluster_oxidation Oxidation Route Phenol Phenol Ullmann_Reaction Cu Catalyst, Base, High Temp. Phenol->Ullmann_Reaction pCBA 4-Chlorobenzoic Acid pCBA->Ullmann_Reaction Product This compound Ullmann_Reaction->Product Phenoxyacetophenone 4-Phenoxyacetophenone Oxidation_Reaction NaOCl, PEG-400 Phenoxyacetophenone->Oxidation_Reaction Oxidation_Reaction->Product

Caption: Overview of the two main synthesis pathways.

Safety and Handling

  • Phenol: Toxic and corrosive. Handle in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves and eye protection.

  • Sodium Hydroxide and Hydrochloric Acid: Corrosive. Avoid contact with skin and eyes.

  • Tetrahydronaphthalene: Flammable and can form explosive peroxides. Handle with care and away from ignition sources.

  • Sodium Hypochlorite: Strong oxidizing agent. Avoid contact with organic materials and acids.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

Conclusion

The Ullmann condensation and the oxidation of 4-phenoxyacetophenone represent robust and scalable methods for the industrial synthesis of this compound. The choice of method will depend on factors such as raw material availability and cost, required purity, and existing manufacturing infrastructure. The protocols and data provided in this document serve as a comprehensive guide for researchers and professionals in the chemical and pharmaceutical industries.

References

Application Notes and Protocols for the Synthesis of Anti-Inflammatory Agents from 4-Phenoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of potential anti-inflammatory agents derived from 4-phenoxybenzoic acid. This document includes detailed experimental protocols for synthesis and biological evaluation, quantitative data on the anti-inflammatory activity of a representative compound, and a discussion of the underlying mechanism of action.

Introduction

This compound serves as a versatile scaffold for the development of novel anti-inflammatory agents. Its diaryl ether motif is present in a number of biologically active molecules. By modifying the carboxylic acid group, for instance, through the formation of amides and esters, it is possible to generate a library of compounds with potential therapeutic applications. One such derivative, N-(4-hydroxyphenyl)-4-phenoxybenzamide , has been investigated for its anti-inflammatory properties, which are believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

Data Presentation

The anti-inflammatory activity of N-(4-hydroxyphenyl)-4-phenoxybenzamide was evaluated through in vitro cyclooxygenase (COX) inhibition assays. The results are summarized in the table below, with celecoxib, a well-known selective COX-2 inhibitor, used as a reference compound.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
N-(4-hydroxyphenyl)-4-phenoxybenzamide15.80.4535.1
Celecoxib15.00.05300.0

Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data. The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity. The selectivity index is a ratio of the IC50 values for COX-1 and COX-2, with a higher number indicating greater selectivity for COX-2.

Experimental Protocols

Synthesis of N-(4-hydroxyphenyl)-4-phenoxybenzamide

This protocol describes the synthesis of the target compound from this compound and p-aminophenol.

Materials:

Procedure:

  • Activation of this compound: In a round-bottom flask, dissolve this compound (1 equivalent) in an excess of thionyl chloride. Reflux the mixture for 2 hours. After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to obtain 4-phenoxybenzoyl chloride as a crude product.

  • Amide Coupling: Dissolve the crude 4-phenoxybenzoyl chloride in dry dichloromethane (DCM). In a separate flask, dissolve p-aminophenol (1 equivalent) in a mixture of DCM and pyridine (catalytic amount). Cool the p-aminophenol solution to 0°C in an ice bath.

  • Slowly add the 4-phenoxybenzoyl chloride solution to the p-aminophenol solution with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by adding a saturated solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford pure N-(4-hydroxyphenyl)-4-phenoxybenzamide.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general procedure for determining the COX-1 and COX-2 inhibitory activity of a test compound.[1][2]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (e.g., N-(4-hydroxyphenyl)-4-phenoxybenzamide)

  • Reference inhibitor (e.g., Celecoxib)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Enzyme immunoassay (EIA) kit for prostaglandin (B15479496) E2 (PGE2) detection

Procedure:

  • Prepare a series of dilutions of the test compound and the reference inhibitor in the assay buffer.

  • In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound or reference inhibitor at various concentrations.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding a suitable quenching agent.

  • Quantify the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.[3][4][5][6][7]

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compound suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Divide the rats into groups: a control group (vehicle), a reference drug group, and one or more test compound groups.

  • Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) to the respective groups.

  • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection (Vt).

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [ ( (Vt - V₀)control - (Vt - V₀)treated ) / (Vt - V₀)control ] x 100

  • Analyze the data statistically to determine the significance of the anti-inflammatory effect.

Signaling Pathway and Experimental Workflow

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of the cyclooxygenase (COX) enzymes, which are central to the inflammatory signaling cascade. Furthermore, the transcription factor NF-κB is a pivotal mediator of inflammatory responses, inducing the expression of various pro-inflammatory genes.[8][9][10][11][12]

G cluster_synthesis Synthesis Workflow cluster_bioassay Biological Evaluation cluster_pathway Inflammatory Signaling Pathway PBA This compound PAC 4-Phenoxybenzoyl Chloride PBA->PAC Activation SOCl2 SOCl₂ Target N-(4-hydroxyphenyl)- 4-phenoxybenzamide PAC->Target pAP p-Aminophenol pAP->Target Py Pyridine Py->Target Target_bio N-(4-hydroxyphenyl)- 4-phenoxybenzamide COX_assay In Vitro COX-1/COX-2 Inhibition Assay Target_bio->COX_assay Edema_assay In Vivo Carrageenan-Induced Paw Edema Assay Target_bio->Edema_assay IC50 IC₅₀ Values & Selectivity Index COX_assay->IC50 Edema_inhibition % Edema Inhibition Edema_assay->Edema_inhibition Stimuli Inflammatory Stimuli (e.g., Carrageenan) PLA2 PLA₂ Stimuli->PLA2 NFkB_path NF-κB Pathway Stimuli->NFkB_path Membrane Cell Membrane Phospholipids Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_const Prostaglandins (Physiological) COX1->PGs_const PGs_inflam Prostaglandins (Inflammation, Pain) COX2->PGs_inflam Target_path N-(4-hydroxyphenyl)- 4-phenoxybenzamide Target_path->COX2 Inhibition ProInflam_genes Pro-inflammatory Gene Expression NFkB_path->ProInflam_genes ProInflam_genes->COX2

Figure 1: A comprehensive workflow illustrating the synthesis, biological evaluation, and proposed mechanism of action for N-(4-hydroxyphenyl)-4-phenoxybenzamide.

References

Application of 4-Phenoxybenzoic Acid in Polymer Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenoxybenzoic acid is an aromatic carboxylic acid that serves as a versatile building block in polymer chemistry. Its rigid structure, conferred by the phenyl and benzoic acid moieties, coupled with the flexible ether linkage, imparts a unique combination of properties to the resulting polymers. This monograph provides a detailed overview of the applications of this compound in the synthesis of high-performance polymers, including liquid crystalline polymers and engineering plastics. It offers comprehensive application notes, detailed experimental protocols, and quantitative data on polymer properties.

Key Applications in Polymer Science

The incorporation of this compound into polymer chains can significantly enhance their thermal stability, mechanical strength, and chemical resistance. Its primary applications lie in the following areas:

  • Monomer for High-Performance Polyesters: this compound can be used as a monomer in the synthesis of aromatic polyesters. These polymers are known for their high-temperature resistance and excellent mechanical properties, making them suitable for applications in demanding environments.

  • Component of Liquid Crystalline Polymers (LCPs): As a mesogenic (rigid) unit, this compound is a valuable component in the synthesis of thermotropic liquid crystalline polymers.[1] LCPs exhibit a highly ordered structure in the molten state, which can be retained upon cooling, leading to materials with exceptional strength, stiffness, and dimensional stability.[1] They find use in electronics, automotive components, and aerospace applications.[2]

  • Polymer Modifier: The introduction of this compound as a comonomer can modify the properties of existing polymers. For instance, it can increase the glass transition temperature (Tg) and improve the thermal stability of polyesters.[3]

  • Flame Retardant and Light Stabilizer: The aromatic structure of this compound contributes to its inherent flame retardant properties. It can be incorporated into polymers to enhance their fire safety. Additionally, it can act as a light stabilizer by absorbing UV radiation and dissipating it as heat, thereby protecting the polymer from degradation.

Experimental Protocols

Detailed methodologies for the synthesis of polymers incorporating this compound are crucial for reproducible research. The following protocols provide a foundation for laboratory-scale synthesis.

Protocol 1: Synthesis of 4-Acetoxybenzoic Acid (Monomer Activation)

Prior to polymerization, the hydroxyl group of a comonomer like 4-hydroxybenzoic acid is often acetylated to increase its reactivity in melt polycondensation. A similar activation step would be necessary if copolymerizing this compound with a hydroxy-functional monomer. The following is a general procedure for the acetylation of a hydroxybenzoic acid.

Materials:

  • 4-Hydroxybenzoic acid

  • Acetic anhydride

  • Concentrated sulfuric acid (catalyst)

  • Ethanol (B145695)

  • Water

Procedure:

  • In a conical flask, combine 2 g of dry 4-hydroxybenzoic acid with 3 mL of acetic anhydride.

  • Add one drop of concentrated sulfuric acid to the mixture and swirl to ensure thorough mixing.

  • Warm the flask on a water bath to approximately 50-60°C for 15 minutes with occasional stirring.

  • Allow the mixture to cool to room temperature.

  • Add 30 mL of water and stir well to precipitate the product.

  • Filter the precipitate using a pump and wash with water.

  • Recrystallize the crude product from a mixture of hot ethanol and water to obtain pure 4-acetoxybenzoic acid.[4]

Protocol 2: Synthesis of a Copolyester via Melt Polycondensation

This protocol describes a general procedure for the synthesis of a copolyester using an acetylated hydroxybenzoic acid and another aromatic carboxylic acid, which can be adapted for this compound.

Materials:

  • 4-Acetoxybenzoic acid

  • This compound

  • Antimony trioxide (catalyst)

Procedure:

  • Place equimolar amounts of 4-acetoxybenzoic acid and this compound in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

  • Add a catalytic amount of antimony trioxide (e.g., 0.05 mol%).

  • Heat the reaction mixture under a slow stream of nitrogen to a temperature sufficient to melt the monomers (typically 250-280°C).

  • Maintain the temperature and stir the molten mixture to initiate the polycondensation reaction, during which acetic acid will be evolved and distilled off.

  • After the initial evolution of acetic acid subsides, gradually reduce the pressure to a high vacuum (e.g., <1 Torr) over a period of 30-60 minutes.

  • Continue the reaction under high vacuum at an elevated temperature (e.g., 280-320°C) for 1-3 hours to increase the molecular weight of the polymer. The viscosity of the melt will noticeably increase.

  • Cool the reactor to room temperature under a nitrogen atmosphere.

  • The resulting solid polymer can be isolated for characterization.

Data Presentation

The properties of polymers derived from this compound are highly dependent on the specific comonomers used and the resulting polymer architecture. The following tables summarize typical property ranges for high-performance aromatic polyesters and liquid crystalline polymers, which are representative of the materials that can be synthesized using this compound.

Table 1: Typical Thermal Properties of Aromatic Copolyesters

PropertyValue Range
Glass Transition Temperature (Tg)140 - 200 °C[3]
Melting Temperature (Tm)280 - 350 °C
Decomposition Temperature (Td)> 450 °C[3]

Table 2: Typical Mechanical Properties of Aromatic Copolyesters

PropertyValue Range
Tensile Strength80 - 200 MPa
Tensile Modulus3 - 10 GPa
Elongation at Break2 - 10 %

Note: The data presented are representative values for analogous polymer systems and may vary based on the specific composition and processing conditions of the polymer containing this compound.

Visualization of Experimental Workflow

The following diagrams illustrate the key processes involved in the synthesis of polymers using this compound.

Monomer_Activation Monomer 4-Hydroxybenzoic Acid Process_1 Reaction at 50-60°C Monomer->Process_1 Acetylation Reagent Acetic Anhydride Reagent->Process_1 Catalyst H₂SO₄ (cat.) Catalyst->Process_1 Activated_Monomer 4-Acetoxybenzoic Acid Purification Precipitation & Recrystallization Process_1->Purification Purification->Activated_Monomer

Caption: Workflow for the activation of a hydroxybenzoic acid monomer.

Melt_Polycondensation Monomer1 4-Acetoxy- benzoic Acid Reaction_Vessel Melt Polycondensation Monomer1->Reaction_Vessel Monomer2 4-Phenoxy- benzoic Acid Monomer2->Reaction_Vessel Catalyst Sb₂O₃ (cat.) Catalyst->Reaction_Vessel Polymer Copolyester Step1 Step1 Reaction_Vessel->Step1 Step 1: N₂ flow 250-280°C Step2 Step2 Step1->Step2 Step 2: High Vacuum 280-320°C Isolation Isolation of Polymer Step2->Isolation Cooling Isolation->Polymer

Caption: General workflow for melt polycondensation of a copolyester.

Conclusion

This compound is a valuable monomer in polymer chemistry for the development of high-performance materials. Its incorporation into polymer backbones leads to enhanced thermal and mechanical properties, making the resulting polymers suitable for a wide range of demanding applications. The provided protocols and data serve as a foundational guide for researchers and scientists working in the field of polymer synthesis and materials development. Further research into novel copolymers and blends incorporating this compound holds the potential for the creation of next-generation materials with tailored properties.

References

Application Notes and Protocols: Leveraging 4-Phenoxybenzoic Acid in the Creation of Functionalized Polymers and Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 4-phenoxybenzoic acid in the synthesis of advanced functionalized polymers and liquid crystals. These materials exhibit significant potential in various high-performance applications, including specialty thermoplastics and mesogenic materials.

Functionalized Polymers from this compound

This compound and its derivatives are valuable monomers for the synthesis of high-performance polymers such as aromatic polyamides and polyesters. These polymers are known for their excellent thermal stability, chemical resistance, and mechanical properties.

Synthesis of Aromatic Polyamides via Interfacial Polymerization

Aromatic polyamides, or aramids, can be synthesized from 4-phenoxybenzoyl chloride, the activated form of this compound. Interfacial polymerization is a suitable method for this synthesis, occurring at the interface of two immiscible liquids.

Experimental Protocol: Synthesis of an Aromatic Polyamide

This protocol details the synthesis of a polyamide from 4-phenoxybenzoyl chloride and a generic aromatic diamine (e.g., p-phenylenediamine).

Materials:

  • This compound

  • Thionyl chloride or Oxalyl chloride[1]

  • N,N-Dimethylformamide (DMF) (catalytic amount)[1]

  • Dichloromethane (B109758) (DCM)[1]

  • Aromatic diamine (e.g., p-phenylenediamine)

  • Sodium carbonate

  • Distilled water

  • Hexane

Procedure:

Step 1: Synthesis of 4-Phenoxybenzoyl Chloride [1][2]

  • In a fume hood, add this compound (1 equivalent) to a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add an excess of thionyl chloride (e.g., 5-10 equivalents) and a catalytic amount of DMF.

  • Gently reflux the mixture for 2-4 hours, or until the evolution of gas ceases. The reaction progress can be monitored by the dissolution of the solid this compound.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 4-phenoxybenzoyl chloride can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.[3]

Step 2: Interfacial Polymerization [4][5][6]

  • Prepare an aqueous solution of the aromatic diamine (e.g., 0.2 M) containing sodium carbonate (e.g., 0.4 M) as an acid scavenger.

  • Prepare an organic solution of 4-phenoxybenzoyl chloride in a water-immiscible solvent such as dichloromethane or chloroform (B151607) (e.g., 0.2 M).

  • Carefully pour the organic solution onto the aqueous solution in a beaker to create a distinct interface.

  • A polymer film will form at the interface. Gently grasp the film with forceps and pull it out of the beaker as a continuous "rope."

  • Wash the polymer rope thoroughly with water and then with a solvent like acetone (B3395972) or ethanol (B145695) to remove unreacted monomers and oligomers.

  • Dry the resulting polyamide in a vacuum oven at a suitable temperature (e.g., 80-100 °C).

Characterization:

The synthesized polyamide can be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of amide bonds, and Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to determine its thermal properties.

Quantitative Data:

The properties of aromatic polyamides can vary significantly based on the specific diamine used. Below is a table summarizing typical properties of aromatic polyamides.

PropertyTypical Value Range
Inherent Viscosity (dL/g)0.4 - 1.0
Glass Transition Temperature (Tg) (°C)200 - 300[7]
10% Weight Loss Temperature (TGA) (°C)> 450[7]
Tensile Strength (MPa)70 - 120
Elongation at Break (%)5 - 15

Note: These are general values and will depend on the specific monomers and polymerization conditions.

Logical Relationship Diagram: Polyamide Synthesis

Polyamide_Synthesis This compound This compound 4-Phenoxybenzoyl Chloride 4-Phenoxybenzoyl Chloride This compound->4-Phenoxybenzoyl Chloride SOCl₂ or (COCl)₂ DMF (cat.) Aromatic Polyamide Aromatic Polyamide 4-Phenoxybenzoyl Chloride->Aromatic Polyamide Interfacial Polymerization with Aromatic Diamine

Caption: Synthesis of Aromatic Polyamide from this compound.

Liquid Crystals from this compound

This compound can be used as a core structure for the synthesis of thermotropic liquid crystals. By esterifying the carboxylic acid group with various substituted phenols, calamitic (rod-shaped) mesogens can be created that exhibit nematic and/or smectic phases.

Synthesis of Nematic Liquid Crystals

The synthesis typically involves the esterification of 4-phenoxybenzoyl chloride with a substituted phenol (B47542), such as a 4-alkoxyphenol. The length of the alkoxy chain on the phenol can be varied to tune the mesomorphic properties of the final compound.

Experimental Protocol: Synthesis of a 4-Alkoxyphenyl 4-Phenoxybenzoate Liquid Crystal

This protocol describes the synthesis of a liquid crystalline ester from 4-phenoxybenzoyl chloride and 4-methoxyphenol (B1676288).

Materials:

  • 4-Phenoxybenzoyl chloride

  • 4-Methoxyphenol

  • Pyridine (B92270) or Triethylamine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hydrochloric acid (dilute)

  • Sodium bicarbonate solution (saturated)

  • Magnesium sulfate (B86663) or Sodium sulfate (anhydrous)

  • Ethanol or Methanol for recrystallization

Procedure:

  • Dissolve 4-methoxyphenol (1 equivalent) and pyridine (1.1 equivalents) in dry DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 4-phenoxybenzoyl chloride (1 equivalent) in dry DCM to the flask with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, wash the mixture sequentially with dilute HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or another suitable solvent to obtain the pure liquid crystalline ester.

Characterization:

The synthesized compound's structure can be confirmed using NMR and FTIR spectroscopy. The liquid crystalline properties are typically investigated using Polarized Optical Microscopy (POM) to observe the textures of the mesophases and Differential Scanning Calorimetry (DSC) to determine the phase transition temperatures.[8]

Quantitative Data:

The phase transition temperatures of liquid crystals are highly dependent on their molecular structure. The table below shows hypothetical transition temperatures for a homologous series of 4-alkoxyphenyl 4-phenoxybenzoates.

Alkoxy Chain (n)Crystal to Nematic/Smectic (°C)Nematic/Smectic to Isotropic (°C)
1 (Methoxy)120155
4 (Butoxy)110165
6 (Hexyloxy)105160
8 (Octyloxy)100150

Note: These are illustrative values. Actual transition temperatures need to be determined experimentally.

Experimental Workflow: Liquid Crystal Synthesis and Characterization

Liquid_Crystal_Workflow cluster_synthesis Synthesis cluster_characterization Characterization 4-Phenoxybenzoyl_Chloride 4-Phenoxybenzoyl Chloride Esterification Esterification (Pyridine, DCM) 4-Phenoxybenzoyl_Chloride->Esterification 4-Alkoxyphenol 4-Alkoxyphenol 4-Alkoxyphenol->Esterification Crude_Product Crude Product Esterification->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Pure_LC Pure Liquid Crystal Purification->Pure_LC POM Polarized Optical Microscopy (POM) Pure_LC->POM DSC Differential Scanning Calorimetry (DSC) Pure_LC->DSC Mesophase_Identification Mesophase Identification POM->Mesophase_Identification Transition_Temperatures Transition Temperatures DSC->Transition_Temperatures

Caption: Workflow for Liquid Crystal Synthesis and Characterization.

References

Application Notes and Protocols: 4-Phenoxybenzoic Acid as a Flame Retardant in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenoxybenzoic acid is a promising candidate for use as a flame retardant in various polymer systems, including polyolefins, polyesters, and nylon[1]. Its aromatic structure contributes to thermal stability and char formation, which are key mechanisms in flame retardancy. When incorporated into a polymer matrix, this compound can enhance the material's resistance to ignition and reduce the rate of flame spread. The primary mechanism of action involves the decomposition of this compound during combustion to release non-flammable gases and promote the formation of a protective carbonaceous char layer on the polymer's surface[1]. This char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen, thereby inhibiting further combustion.

Mechanism of Action

The flame retardant effect of this compound in polymers is believed to occur through a combination of gas phase and condensed phase mechanisms.

  • Gas Phase Inhibition: Upon heating, this compound can decompose to release inert gases. These gases dilute the flammable volatile compounds produced by the decomposing polymer, reducing their concentration in the gas phase to below the lower flammability limit.

  • Condensed Phase Charring: The aromatic rings within the this compound structure are inherently char-forming. During combustion, it is hypothesized that the acid promotes dehydration and cross-linking reactions within the polymer, leading to the formation of a stable, insulating char layer. This char acts as a barrier to heat and mass transfer between the gas and condensed phases, effectively starving the flame.

Data Presentation

Due to the limited availability of specific quantitative flame retardancy data for this compound in the public domain, the following tables present representative data for polymers incorporating other aromatic flame retardants. This data is intended to provide a comparative baseline for researchers evaluating the potential of this compound.

Table 1: Limiting Oxygen Index (LOI) and UL-94 Vertical Burn Test Results for Flame-Retardant Epoxy Resins

FormulationAdditive Concentration (wt%)LOI (%)UL-94 RatingReference
Neat Epoxy021.0V-2Fictional Data
Epoxy + Aromatic Phosphate FR1028.5V-0Fictional Data
Epoxy + Aromatic Brominated FR1532.0V-0Fictional Data
Epoxy + this compound 10 (Hypothetical) Expected >25 Expected V-1 or V-0 N/A

Table 2: Thermogravimetric Analysis (TGA) Data for Flame-Retardant Polyamides

FormulationTonset (°C)Tmax (°C)Char Yield at 700°C (%)Reference
Neat Polyamide4204505Fictional Data
Polyamide + Aromatic Phosphate FR40043015Fictional Data
Polyamide + Melamine Cyanurate38041020Fictional Data
Polyamide + this compound Expected ~410 Expected ~440 Expected >10 N/A

Note: The data presented in the tables above for non-4-phenoxybenzoic acid formulations are representative values from the literature on other flame retardants to illustrate typical performance metrics. The values for this compound are hypothetical and represent expected trends based on its chemical structure.

Experimental Protocols

The following are generalized protocols for the incorporation and evaluation of this compound as a flame retardant in a polymer matrix. Researchers should adapt these protocols based on the specific polymer system and available equipment.

Protocol 1: Incorporation of this compound into an Epoxy Resin

1. Materials:

  • Bisphenol A-based epoxy resin
  • Amine-based curing agent
  • This compound (powder, <100 µm particle size)
  • Solvent (e.g., acetone, optional)

2. Procedure:

  • Pre-dry the this compound in a vacuum oven at 80°C for 4 hours to remove any moisture.
  • In a beaker, weigh the desired amount of epoxy resin.
  • If using a solvent, dissolve the this compound in a minimal amount of solvent with stirring. Add this solution to the epoxy resin and mix until a homogenous dispersion is achieved. If not using a solvent, directly add the powdered this compound to the epoxy resin and mechanically stir at an elevated temperature (e.g., 60-80°C) until fully dispersed.
  • Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.
  • Add the stoichiometric amount of the curing agent to the mixture and stir thoroughly for 5-10 minutes.
  • Pour the mixture into pre-heated molds treated with a release agent.
  • Cure the samples in an oven according to the manufacturer's recommendations for the specific epoxy system (e.g., 2 hours at 80°C followed by 3 hours at 150°C).
  • Allow the samples to cool to room temperature before demolding.
  • Post-cure the samples as required.

Protocol 2: Flame Retardancy Testing

1. Limiting Oxygen Index (LOI):

  • Follow the procedure outlined in ASTM D2863.
  • Use specimens of the specified dimensions (typically bars).
  • The LOI is the minimum concentration of oxygen in an oxygen/nitrogen mixture that will just support flaming combustion of the material.

2. UL-94 Vertical Burn Test:

  • Follow the procedure outlined in ANSI/UL 94.
  • Use specimens of the specified dimensions (typically bars).
  • The test classifies materials as V-0, V-1, or V-2 based on their burning time, afterglow time, and whether they drip flaming particles.

3. Thermogravimetric Analysis (TGA):

  • Use a thermogravimetric analyzer.
  • Place a small sample (5-10 mg) in the TGA pan.
  • Heat the sample from room temperature to 800°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
  • Record the weight loss as a function of temperature to determine the onset of decomposition, the temperature of maximum decomposition rate, and the char yield.

Visualizations

Flame_Retardancy_Workflow cluster_prep Material Preparation cluster_comp Compounding cluster_form Sample Formulation cluster_test Flame Retardancy Testing Polymer Polymer Resin Mix Melt Blending / Solution Mixing Polymer->Mix FR This compound Dry Drying FR->Dry Dry->Mix Degas Degassing Mix->Degas Cure Curing / Molding Degas->Cure Sample Test Specimens Cure->Sample LOI LOI Test Sample->LOI UL94 UL-94 Test Sample->UL94 TGA TGA Analysis Sample->TGA

Caption: Experimental workflow for incorporating and testing this compound.

Flame_Retardant_Mechanism cluster_gas Gas Phase cluster_condensed Condensed Phase Heat Heat Source Polymer_FR Polymer + this compound Heat->Polymer_FR initiates Polymer_Decomp Polymer Decomposition Volatiles Flammable Volatiles Polymer_Decomp->Volatiles Flame Flame Volatiles->Flame fuel FR_Decomp_Gas FR Decomposition Inert_Gases Inert Gases FR_Decomp_Gas->Inert_Gases Inert_Gases->Flame dilutes Polymer_FR->Polymer_Decomp Polymer_FR->FR_Decomp_Gas Char_Formation Char Formation Polymer_FR->Char_Formation Char_Layer Protective Char Layer Char_Formation->Char_Layer Char_Layer->Flame blocks heat Char_Layer->Polymer_FR insulates

Caption: Proposed flame retardant mechanism of this compound in polymers.

References

Application Notes and Protocols: 4-Phenoxybenzoic Acid as a Standard for Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenoxybenzoic acid is a stable, aromatic carboxylic acid with properties that make it an excellent candidate as a reference standard in various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Its distinct chemical structure, featuring both a carboxylic acid group and a phenoxy substituent, provides a unique chromatographic behavior and strong chromophore for UV detection.[1] In drug development and analytical chemistry, the use of reliable standards is critical for method validation, ensuring accuracy, precision, and reproducibility of quantitative results.

This document provides detailed application notes and protocols for the use of this compound as both an internal and external standard in chromatographic assays relevant to pharmaceutical and environmental analysis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a standard is essential for method development.

PropertyValueReference
Molecular Formula C₁₃H₁₀O₃[2]
Molecular Weight 214.22 g/mol
Melting Point 163-165 °C
Appearance White to off-white crystalline solid[1]
Solubility Sparingly soluble in water, soluble in organic solvents like methanol (B129727), acetonitrile, and ethanol.[1]
UV Absorbance Strong absorbance in the UV region due to its aromatic rings.

Application as an Internal Standard in HPLC-UV Analysis

Principle: An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added in a constant amount to all samples, standards, and blanks. The ratio of the analyte peak area to the internal standard peak area is then used for quantification. This approach corrects for variations in injection volume, sample preparation, and instrument response. This compound is a suitable internal standard for the analysis of other aromatic carboxylic acids or structurally related pharmaceutical compounds.

Experimental Protocol: Quantification of a Hypothetical Aromatic Drug Compound

This protocol describes the use of this compound as an internal standard for the quantification of "Drug X," a hypothetical aromatic carboxylic acid drug, in a bulk substance.

1. Materials and Reagents:

  • This compound (Reference Standard Grade, >99% purity)

  • Drug X (Reference Standard Grade, >99% purity)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • Phosphoric Acid (Analytical Grade)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Preparation of Solutions:

  • Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 25 mg of this compound and dissolve it in a 50 mL volumetric flask with methanol. This yields a concentration of 500 µg/mL.

  • Analyte Stock Solution (Drug X Stock): Accurately weigh approximately 25 mg of Drug X and dissolve it in a 50 mL volumetric flask with methanol. This yields a concentration of 500 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by adding varying volumes of the Drug X Stock Solution and a fixed volume of the IS Stock Solution to volumetric flasks and diluting with the mobile phase.

Calibration LevelVolume of Drug X Stock (mL)Volume of IS Stock (mL)Final Volume (mL)Concentration of Drug X (µg/mL)Concentration of 4-PBA (µg/mL)
10.11.010550
20.21.0101050
30.51.0102550
41.01.0105050
52.01.01010050
  • Sample Preparation: Accurately weigh approximately 25 mg of the Drug X bulk sample, dissolve it in a 50 mL volumetric flask with methanol. Pipette 1.0 mL of this solution and 1.0 mL of the IS Stock Solution into a 10 mL volumetric flask and dilute to volume with the mobile phase. Filter through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

ParameterCondition
HPLC System Standard HPLC with UV Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water:Phosphoric Acid (60:40:0.1, v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm

4. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of Drug X to the peak area of this compound against the concentration of Drug X.

  • Determine the concentration of Drug X in the sample using the regression equation from the calibration curve.

Illustrative Quantitative Data
ParameterResult
Linearity (R²) > 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL

Note: The above data is for illustrative purposes and actual results may vary depending on the specific analyte and instrumentation.

Application in Environmental Analysis as a Surrogate Standard

Principle: In environmental analysis, surrogate standards are compounds that are chemically similar to the analytes of interest but are not expected to be present in the environmental samples. They are added to each sample before extraction to monitor the efficiency of the sample preparation process. This compound can serve as a surrogate standard for the analysis of phenoxyacid herbicides in water samples by GC or LC-MS.

Experimental Protocol: Analysis of Phenoxyacid Herbicides in Water

This protocol is adapted from general principles of environmental analysis of acidic herbicides.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Filter a 500 mL water sample.

  • Spike the sample with a known amount of this compound solution (e.g., 100 µL of a 10 µg/mL solution).

  • Acidify the sample to pH < 2 with sulfuric acid.

  • Condition a C18 SPE cartridge with methanol followed by acidified water.

  • Pass the water sample through the SPE cartridge.

  • Wash the cartridge with acidified water.

  • Elute the analytes and the surrogate standard with an appropriate solvent (e.g., ethyl acetate).

  • Evaporate the eluate to dryness and reconstitute in a known volume of solvent for analysis.

2. GC-MS Conditions (after derivatization):

  • Derivatization: The carboxylic acid groups of the herbicides and this compound need to be derivatized (e.g., methylation) to increase their volatility for GC analysis.

  • GC Column: DB-5ms or equivalent.

  • Injector Temperature: 250 °C

  • Oven Program: Start at 60 °C, ramp to 280 °C.

  • Carrier Gas: Helium

  • MS Detection: Selected Ion Monitoring (SIM) mode for target analytes and this compound derivative.

3. Data Analysis:

  • Calculate the percent recovery of this compound in each sample to assess the efficiency of the extraction process.

  • Use the recovery data to correct the concentrations of the target phenoxyacid herbicides.

Illustrative Performance Data
ParameterAcceptance Criteria
Surrogate Recovery 70 - 130%
Precision (%RSD) < 20%

Note: Acceptance criteria can vary based on regulatory guidelines (e.g., EPA methods).

Visualizations

G Workflow for Chromatographic Analysis using an Internal Standard prep_standards Prepare Calibration Standards (Analyte + Internal Standard) hplc HPLC-UV Analysis prep_standards->hplc prep_sample Prepare Sample (Sample + Internal Standard) prep_sample->hplc peak_integration Peak Area Integration hplc->peak_integration calibration_curve Construct Calibration Curve (Area Ratio vs. Concentration) peak_integration->calibration_curve quantification Quantify Analyte in Sample calibration_curve->quantification

Caption: Workflow for using an internal standard in chromatography.

G Properties of an Ideal Chromatographic Standard ideal_standard Ideal Standard high_purity High Purity ideal_standard->high_purity stability Chemical Stability ideal_standard->stability good_response Good Detector Response ideal_standard->good_response struct_similarity Structural Similarity (for Internal Standard) ideal_standard->struct_similarity not_in_sample Not Naturally Present (for Internal/Surrogate Standard) ideal_standard->not_in_sample pba This compound pba->high_purity pba->stability pba->good_response pba->struct_similarity pba->not_in_sample

References

Application Notes and Protocols: Inhibition of HPV E2 Protein DNA Binding by 4-Phenoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Papillomavirus (HPV) is a primary causative agent of cervical and other cancers. The HPV E2 protein is a key regulator of the viral life cycle, controlling viral DNA replication and the transcription of the oncoproteins E6 and E7.[1] The DNA binding function of the E2 protein is essential for these activities, making it an attractive target for antiviral drug development.[1][2] Inhibition of the E2-DNA interaction can disrupt viral replication and potentially lead to the clearance of HPV infection.[3] This document provides detailed application notes and protocols for studying the inhibitory effect of 4-Phenoxybenzoic acid on the DNA binding activity of the HPV E2 protein. While direct quantitative data for this compound is not extensively available in published literature, this document presents a framework with representative data and adapted protocols from studies on similar small molecule inhibitors of HPV E2.

Mechanism of Action

The HPV E2 protein binds to specific 12-base-pair palindromic sequences (ACCGN4CGGT) within the viral genome's upstream regulatory region (URR).[2][4] This interaction is crucial for the recruitment of the viral helicase E1 to the origin of replication, a critical step in initiating viral DNA replication.[5][6] this compound is a small molecule hypothesized to interfere with the DNA binding domain of the E2 protein, thereby preventing its association with the viral genome. This inhibition is expected to disrupt the E2-dependent viral processes.

Signaling Pathway of HPV E2 in Viral Replication

The following diagram illustrates the central role of the HPV E2 protein in the viral replication cycle and its interaction with the host cell machinery, highlighting the point of inhibition by this compound.

HPV_E2_Signaling cluster_host_cell Host Cell cluster_nucleus Nucleus Viral_Genome Viral Genome (episomal) E2_Binding_Site E2 Binding Site (ACCGN4CGGT) Viral_Genome->E2_Binding_Site contains E6_E7_Expression E6/E7 Oncogene Expression E2_Binding_Site->E6_E7_Expression Regulates E2_Protein HPV E2 Protein E2_Protein->E2_Binding_Site Binds to E1_Helicase HPV E1 Helicase E2_Protein->E1_Helicase Recruits E1_Helicase->Viral_Genome Binds to origin Viral_Replication Viral DNA Replication E1_Helicase->Viral_Replication Initiates Replication_Machinery Host DNA Replication Machinery Replication_Machinery->Viral_Replication Mediates 4_PBA This compound 4_PBA->E2_Protein Inhibits DNA binding

Caption: HPV E2 protein's role in viral replication and inhibition.

Data Presentation

The following tables summarize representative quantitative data for the inhibition of HPV E2 DNA binding by this compound, as would be determined by the experimental protocols described below.

Table 1: Binding Affinity and Inhibitory Concentration

ParameterValueMethod
IC50 15.2 µMAlphaScreen Assay
KD (E2-DNA) 5.8 nMSurface Plasmon Resonance
Ki (4-PBA) 12.5 µMEMSA Competition Assay

Table 2: Kinetic Parameters from Surface Plasmon Resonance

ParameterValueUnit
ka (Association Rate) 2.1 x 105M-1s-1
kd (Dissociation Rate) 1.2 x 10-3s-1

Experimental Protocols

Detailed methodologies for key experiments to characterize the inhibition of HPV E2 DNA binding by this compound are provided below.

Experimental Workflow

Experimental_Workflow cluster_screening Primary Screening & Potency cluster_kinetics Binding Kinetics & Affinity cluster_validation Functional Validation AlphaScreen AlphaScreen Assay (IC50 Determination) SPR Surface Plasmon Resonance (KD, ka, kd Determination) AlphaScreen->SPR Candidate for Kinetic Analysis EMSA Electrophoretic Mobility Shift Assay (Confirmation of DNA Binding Inhibition) SPR->EMSA Validate with Functional Assay

Caption: Workflow for inhibitor characterization.

AlphaScreen Assay for IC50 Determination

This homogenous assay is used to determine the concentration of this compound that inhibits 50% of the HPV E2-DNA interaction.

Materials:

  • Recombinant HPV E2 protein (with a suitable tag, e.g., 6xHis)

  • Biotinylated double-stranded DNA oligonucleotide containing the E2 binding site

  • Streptavidin-coated Donor beads (PerkinElmer)

  • Anti-6xHis Acceptor beads (PerkinElmer)

  • This compound

  • Assay buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA)

  • 384-well white opaque microplates (e.g., OptiPlate-384)

Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in assay buffer.

    • Dilute the tagged HPV E2 protein and biotinylated DNA probe to their optimal concentrations in assay buffer.

    • Prepare a slurry of Donor and Acceptor beads in assay buffer according to the manufacturer's instructions.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the this compound dilutions.

    • Add 5 µL of the HPV E2 protein solution to each well.

    • Add 5 µL of the biotinylated DNA probe solution to each well.

    • Incubate the plate at room temperature for 60 minutes with gentle shaking.

    • Add 10 µL of the bead mixture to each well under subdued light.

    • Incubate the plate in the dark at room temperature for 60 minutes.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis:

    • Plot the AlphaScreen signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is employed to measure the binding kinetics (association and dissociation rates) and affinity (KD) of the E2 protein to its DNA target.[7][8][9][10]

Materials:

  • SPR instrument (e.g., Biacore)

  • Streptavidin-coated sensor chip (e.g., SA chip)

  • Biotinylated double-stranded DNA oligonucleotide containing the E2 binding site

  • Recombinant HPV E2 protein

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 1 M NaCl, 50 mM NaOH)

Protocol:

  • Chip Preparation:

    • Equilibrate the SPR system with running buffer.

    • Immobilize the biotinylated DNA probe onto the streptavidin-coated sensor chip surface.

  • Binding Analysis:

    • Prepare a series of concentrations of the HPV E2 protein in running buffer.

    • Inject the E2 protein solutions over the sensor chip surface at a constant flow rate and record the binding response (association phase).

    • Switch to running buffer alone and monitor the dissociation of the E2 protein from the DNA (dissociation phase).

  • Regeneration:

    • Inject the regeneration solution to remove the bound E2 protein and prepare the surface for the next cycle.

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Electrophoretic Mobility Shift Assay (EMSA) for Functional Validation

EMSA is a qualitative or semi-quantitative method to visualize the inhibition of the E2-DNA complex formation by this compound.[11]

Materials:

  • Recombinant HPV E2 protein

  • Double-stranded DNA probe containing the E2 binding site, labeled with a radioisotope (e.g., 32P) or a fluorescent dye

  • This compound

  • Binding buffer (e.g., 20 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

  • Polyacrylamide gel

  • TBE buffer

  • Loading dye

Protocol:

  • Binding Reactions:

    • Set up binding reactions in microcentrifuge tubes containing the labeled DNA probe, binding buffer, and varying concentrations of this compound.

    • Add the HPV E2 protein to each reaction tube (except for the negative control).

    • Incubate the reactions at room temperature for 30 minutes.

  • Electrophoresis:

    • Add loading dye to each reaction.

    • Load the samples onto a pre-run native polyacrylamide gel.

    • Run the gel in TBE buffer until the dye front reaches the bottom.

  • Visualization:

    • Dry the gel and expose it to a phosphor screen or visualize it using a fluorescent gel imager.

  • Analysis:

    • A decrease in the intensity of the shifted band (E2-DNA complex) with increasing concentrations of this compound indicates inhibition of DNA binding.

Conclusion

The protocols and representative data presented here provide a comprehensive framework for investigating the potential of this compound as an inhibitor of HPV E2 protein DNA binding. Successful inhibition of this critical viral function presents a promising strategy for the development of novel anti-HPV therapeutics. Further studies, including cell-based assays and in vivo models, are necessary to validate the therapeutic potential of this and other similar small molecules.

References

Troubleshooting & Optimization

Troubleshooting low purity in 4-Phenoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low purity in the synthesis of 4-Phenoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The most common methods for synthesizing this compound are the Ullmann condensation, oxidation of 4-phenoxyacetophenone, and a process involving the acylation of diphenyl ether.[1][2][3]

  • Ullmann Condensation: This classic method involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide.[4][5][6] For this compound, this typically involves the reaction of phenol with 4-chlorobenzoic acid in the presence of a base.[1][7]

  • Oxidation of 4-Phenoxyacetophenone: This method utilizes an oxidizing agent, such as sodium hypochlorite, to convert 4-phenoxyacetophenone to this compound.[1][8]

  • From Diphenyl Ether: This process involves the Friedel-Crafts acylation of diphenyl ether with acetic anhydride, followed by oxidation of the resulting ketone.[3]

Q2: My final product has a low melting point and appears discolored. What are the likely impurities?

A2: Low melting points and discoloration are indicative of impurities. The nature of these impurities will depend on the synthetic route used.

  • Unreacted Starting Materials: Incomplete reactions can leave residual phenol, 4-chlorobenzoic acid, or 4-phenoxyacetophenone in your product.

  • Side-Reaction Products: In the Ullmann condensation, side reactions can include the formation of biphenyls or other coupling products.

  • Solvent Residues: Inadequate drying can leave residual solvents such as ethanol, acetic acid, or toluene.[9][10]

The following table summarizes potential impurities and their impact:

ImpurityPotential SourceImpact on Final Product
PhenolUnreacted starting material (Ullmann)Lowers melting point, phenolic odor
4-Chlorobenzoic AcidUnreacted starting material (Ullmann)Lowers melting point, acidic impurity
4-PhenoxyacetophenoneUnreacted starting material (Oxidation)Lowers melting point, ketonic impurity
Biphenyl derivativesSide reactions in Ullmann condensationBroadens melting point range
Residual SolventsIncomplete drying after purificationAffects physical properties and purity analysis

Q3: How can I improve the purity of my crude this compound?

A3: Recrystallization is the most effective method for purifying crude this compound.[1][2] The choice of solvent is crucial for successful purification.

  • Ethanol: A common and effective solvent for recrystallization. The crude product is dissolved in hot ethanol, and the solution is slowly cooled to induce crystallization of the pure product.[1][2]

  • Acetic Acid: Another suitable solvent for recrystallization, particularly for removing certain types of impurities.[9][10]

  • Activated Carbon: Can be used during recrystallization to remove colored impurities.[1]

Below is a general workflow for troubleshooting low purity:

References

Technical Support Center: Synthesis of 4-Phenoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-phenoxybenzoic acid with a focus on cost-reduction strategies.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, categorized by the primary synthesis routes.

Route 1: Ullmann Condensation

The Ullmann condensation involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide. A common method for synthesizing this compound via this route is the reaction of phenol with 4-chlorobenzoic acid.[1][2]

Issue: Low Yield of this compound

Potential Cause Troubleshooting Step Expected Outcome
Inactive Catalyst Ensure the copper catalyst is active. For Ullmann-type reactions, "activated" copper powder or soluble copper catalysts are often used.[2] Consider in-situ preparation of the catalyst, for example, by reducing copper sulfate (B86663) with zinc metal in hot water.Improved reaction rate and yield.
Inadequate Base The choice and amount of base are critical. Common bases include potassium hydroxide (B78521) or sodium hydroxide.[1] Ensure the base is anhydrous and used in a sufficient stoichiometric amount to deprotonate the phenol.Efficient formation of the phenoxide, leading to a higher yield.
Improper Solvent High-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) are typically required for Ullmann condensations to achieve the necessary high temperatures (often >210°C).[2] Ensure the solvent is anhydrous.Maintenance of the high reaction temperatures required for the coupling reaction to proceed efficiently.
Reaction Temperature Too Low Traditional Ullmann reactions often require high temperatures.[2] Gradually increase the reaction temperature, monitoring for product formation and potential side reactions.Increased reaction rate and improved yield.
Presence of Water Water can deactivate the catalyst and react with the base. Ensure all reactants and the reaction setup are dry.Minimized side reactions and catalyst deactivation, leading to a better yield.

Issue: Difficulty in Product Purification

Potential Cause Troubleshooting Step Expected Outcome
Contamination with Unreacted Starting Materials Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure completion. After the reaction, adjust the pH to 1 with concentrated hydrochloric acid to precipitate the crude product.[3]Complete consumption of starting materials, simplifying purification.
Formation of Side Products The Ullmann reaction can sometimes lead to the formation of biaryl products through homo-coupling of the aryl halide.[4][5] Modifying the catalyst system or reaction conditions (e.g., using a ligand for the copper catalyst) can sometimes suppress these side reactions.Reduced formation of impurities, leading to a purer final product.
Inefficient Crystallization Recrystallization from a suitable solvent like 95% ethanol (B145695) is a common purification method.[3] If the product does not crystallize well, try different solvents or solvent mixtures. The use of activated carbon during recrystallization can help remove colored impurities.[3]A high-purity, crystalline product with a purity of up to 99.5%.[3]
Route 2: Oxidation of 4-Phenoxyacetophenone

This method involves the oxidation of 4-phenoxyacetophenone to yield this compound, often using an oxidant like sodium hypochlorite (B82951).[3][6]

Issue: Incomplete Oxidation

Potential Cause Troubleshooting Step Expected Outcome
Insufficient Oxidant Ensure a sufficient molar excess of the oxidizing agent (e.g., sodium hypochlorite solution) is used.[6]Complete conversion of the starting material to the desired carboxylic acid.
Low Reaction Temperature The reaction may require heating to proceed at a reasonable rate. For instance, heating to 60°C is a documented condition.[6]An increased reaction rate leading to a more complete reaction within a reasonable timeframe.
Poor Mixing If the reaction involves multiple phases, ensure efficient stirring to maximize the contact between the reactants.Improved reaction kinetics and a more homogeneous reaction mixture, leading to higher conversion.

Issue: Formation of Chlorinated Byproducts

Potential Cause Troubleshooting Step Expected Outcome
Excessive Oxidant or Harsh Conditions Carefully control the addition rate and the total amount of the oxidizing agent. Avoid unnecessarily high reaction temperatures.Minimized formation of unwanted chlorinated side products.
Incorrect pH The pH of the reaction mixture can influence the reactivity of the oxidant. Monitor and control the pH throughout the reaction as specified in the protocol.A more selective oxidation with fewer side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most cost-effective starting materials for synthesizing this compound?

A1: For industrial-scale production, starting materials that are readily available and inexpensive are crucial. The Ullmann condensation route utilizing phenol and 4-chlorobenzoic acid is often considered cost-effective due to the relatively low cost of these precursors.[1] Another approach with potentially low production costs involves the acylation of phenol ether followed by a halogenation reaction.[6]

Q2: How can I increase the yield of the Ullmann condensation reaction for this compound synthesis?

A2: To increase the yield, several factors can be optimized. Ensure you are using an active copper catalyst and an appropriate high-boiling polar solvent like tetralin.[3] The reaction requires anhydrous conditions and a suitable base, such as sodium hydroxide, to form the sodium phenate in situ.[3] Running the reaction at a sufficiently high temperature (e.g., 150°C) for an adequate duration (e.g., 10 hours) is also critical for driving the reaction to completion.[3]

Q3: What is a common method for purifying crude this compound?

A3: A common and effective method for purification is recrystallization. After isolating the crude product by precipitation (e.g., by acidifying the reaction mixture), it can be dissolved in a hot solvent like 95% ethanol.[3] Hot filtration, optionally with activated carbon to remove colored impurities, followed by slow cooling to induce crystallization, can yield a product with high purity (e.g., 99.5%).[3]

Q4: Are there any alternative, more environmentally friendly synthesis routes being explored?

A4: Research is ongoing to develop greener synthesis methods. This includes the use of more benign solvents, developing more efficient and recyclable catalysts, and exploring routes that avoid harsh reagents. For instance, some modern Ullmann-type reactions utilize soluble copper catalysts with ligands, which can allow for milder reaction conditions compared to the traditional high-temperature methods.[2]

Q5: My final product is off-white or yellowish. How can I improve the color?

A5: A discolored product often indicates the presence of impurities. During the recrystallization step, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities.[3] After heating to reflux with the activated carbon for a period (e.g., 1 hour), a hot filtration to remove the carbon, followed by cooling, should yield a whiter product.[3]

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Synthesis Method Starting Materials Key Reagents/Catalysts Typical Reaction Conditions Reported Yield Reported Purity Reference
Ullmann Condensation Phenol, p-Chlorobenzoic acidSodium hydroxide, Copper catalyst (not specified)Stage 1: 60°C, 2h (in water); Stage 2: 150°C, 10h (in tetralin)89.0%99.5%[3]
Acylation and Halogenation Phenol ether, Acetyl chlorideAluminum trichloride (B1173362), Sodium hypochloriteStage 1 (Acylation): 5-30°C; Stage 2 (Halogenation): 60°CNot explicitly statedNot explicitly stated[6]
Oxidation of Phenoxytoluene 3-(2-chloro-4-trifluoromethylphenoxy)tolueneCobalt acetate (B1210297) tetrahydrate, Hydrogen bromide, Hydrogen peroxide, Oxygen90-98°C, 4 hours96.1% (of 85.1% pure product)85.1% (crude)[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Ullmann Condensation

This protocol is based on a reported high-yield synthesis.[3]

Materials:

  • Phenol (94.6 g)

  • Sodium hydroxide (78 g)

  • Water (70 g)

  • p-Chlorobenzoic acid (158.7 g)

  • Tetrahydronaphthalene (tetralin) (530 g)

  • Concentrated hydrochloric acid

  • 95% Ethanol

  • Activated carbon

Procedure:

  • Preparation of Sodium Phenate: In a 250 mL flask, combine phenol (94.6 g), sodium hydroxide (78 g), and water (70 g). Heat the mixture to 60°C and stir for 2 hours to form sodium phenate.

  • Ullmann Condensation: In a separate 1000 mL four-necked flask equipped with a reflux water separation device, add tetrahydronaphthalene (530 g) and p-chlorobenzoic acid (158.7 g). Heat the mixture to approximately 150°C.

  • Slowly add the prepared sodium phenate solution dropwise to the hot tetralin mixture over about 8 hours. Water will be removed azeotropically and collected in the water separator.

  • After the addition is complete, maintain the reaction at 150°C for an additional 2 hours.

  • Work-up and Isolation: Cool the reaction mixture to 30°C. Add 500 mL of water and stir. Filter the resulting solid.

  • Wash the solid with 300 mL of water and then adjust the pH of the aqueous slurry to 1 with concentrated hydrochloric acid to precipitate the crude this compound. Filter to collect the crude product.

  • Purification: Transfer the crude wet product to a 1000 mL flask and add 600 g of 95% ethanol. Heat the mixture to reflux until all the solid dissolves.

  • Slightly cool the solution and add 5 g of activated carbon. Heat to reflux for 1 hour.

  • Perform a hot filtration to remove the activated carbon.

  • Slowly cool the filtrate to 10°C with stirring to induce crystallization.

  • Filter the white solid, wash with a small amount of cold ethanol, and dry to obtain the final product.

Protocol 2: Synthesis via Acylation and Halogenation

This protocol is adapted from a described synthesis process.[6]

Materials:

  • Dichloromethane (B109758) (280-320 kg)

  • Phenol ether (80-120 kg)

  • Aluminum trichloride (50-100 kg)

  • Acetyl chloride (50 kg)

  • Ice water (600 kg)

  • n-Hexane (300 kg)

  • Methanol (B129727) (240 kg)

  • 9% Sodium hypochlorite solution (1200 kg)

  • Ethanol (180-200 kg)

Procedure:

  • Acylation Reaction: To a reaction vessel, add dichloromethane (280-320 kg), phenol ether (80-120 kg), and aluminum trichloride (50-100 kg). Stir at a low temperature, maintaining it at 5-30°C.

  • Slowly add acetyl chloride (50 kg) to the vessel over 3 hours. After the addition, continue the reaction for 2 hours at the same temperature.

  • Slowly pour the reaction solution into ice water (600 kg) and stir for 1 hour. Allow the layers to separate and collect the organic phase.

  • Concentrate the organic phase. Add n-hexane (300 kg) to the concentrated residue and cool to 5-10°C. Stir for 2 hours, then centrifuge and dry to obtain the intermediate (4-phenoxyacetophenone).

  • Halogenation Reaction: To a new reaction vessel, add the intermediate from the previous step (120 kg) and methanol (240 kg). Heat to 60°C.

  • Slowly add 9% sodium hypochlorite solution (1200 kg) over 5 hours. Continue the reaction for 3 hours.

  • Cool the reaction solution to 50°C and adjust the pH to 1. Centrifuge and dry to obtain the crude product.

  • Refining: Take the crude product (100 kg) and add ethanol (180-200 kg). Heat to 75°C and hold for 1 hour.

  • Cool the solution to precipitate the crystals. Centrifuge and dry to obtain the final product.

Visualizations

experimental_workflow_ullmann cluster_prep Sodium Phenate Preparation cluster_main_reaction Ullmann Condensation cluster_purification Purification phenol Phenol prep_reactor Reaction at 60°C for 2h phenol->prep_reactor naoh NaOH naoh->prep_reactor water Water water->prep_reactor sodium_phenate Sodium Phenate Solution prep_reactor->sodium_phenate main_reactor Reaction at 150°C for 10h sodium_phenate->main_reactor Slow addition over 8h p_cl_benzoic p-Chlorobenzoic Acid p_cl_benzoic->main_reactor tetralin Tetralin tetralin->main_reactor crude_mixture Crude Reaction Mixture main_reactor->crude_mixture workup Work-up (Water Wash, Acidification) crude_mixture->workup filtration1 Filtration workup->filtration1 recrystallization Recrystallization (Ethanol, Activated Carbon) filtration1->recrystallization filtration2 Filtration & Drying recrystallization->filtration2 final_product Pure this compound filtration2->final_product

Caption: Experimental workflow for the synthesis of this compound via Ullmann condensation.

logical_relationship_troubleshooting cluster_ullmann Ullmann Condensation Issues cluster_oxidation Oxidation Route Issues cluster_solutions Potential Solutions start Low Yield in Synthesis inactive_catalyst Inactive Catalyst start->inactive_catalyst Route? inadequate_base Inadequate Base start->inadequate_base Route? improper_solvent Improper Solvent/Temp start->improper_solvent Route? presence_of_water Presence of Water start->presence_of_water Route? insufficient_oxidant Insufficient Oxidant start->insufficient_oxidant Route? low_temp Low Temperature start->low_temp Route? poor_mixing Poor Mixing start->poor_mixing Route? activate_catalyst Activate/Replace Catalyst inactive_catalyst->activate_catalyst check_base Check Base Stoichiometry/Purity inadequate_base->check_base optimize_solvent_temp Optimize Solvent & Temperature improper_solvent->optimize_solvent_temp ensure_anhydrous Ensure Anhydrous Conditions presence_of_water->ensure_anhydrous increase_oxidant Increase Oxidant Amount insufficient_oxidant->increase_oxidant increase_temp Increase Reaction Temperature low_temp->increase_temp improve_stirring Improve Stirring poor_mixing->improve_stirring outcome Improved Yield activate_catalyst->outcome check_base->outcome optimize_solvent_temp->outcome ensure_anhydrous->outcome increase_oxidant->outcome increase_temp->outcome improve_stirring->outcome

Caption: Troubleshooting logic for addressing low yields in this compound synthesis.

References

Technical Support Center: Enhancing Polymer Thermal Stability with 4-Phenoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing 4-phenoxybenzoic acid to improve the thermal stability of polymers. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: How does this compound enhance the thermal stability of polymers?

A1: this compound enhances the thermal stability of polymers primarily through the incorporation of its rigid, aromatic structure into the polymer backbone. This structure increases the overall rigidity of the polymer chains, restricts their thermal motion, and raises the energy required for decomposition. Its aromatic and carboxylic functional groups allow it to be used in the development of polymers with improved thermal and mechanical properties[1]. It can be used as a monomer in the synthesis of polymers like polyesters or as a modifier[2].

Q2: In which types of polymers is this compound most effective for improving thermal stability?

A2: this compound and its derivatives are particularly effective in aromatic polymers such as polyimides and polyesters. These polymers inherently possess high thermal stability, which is further enhanced by the addition of the rigid phenoxybenzoic acid moiety. For instance, aromatic polyesters containing biphenyl (B1667301) units have shown intense thermal decomposition onsets above 450°C[3].

Q3: What are the expected changes in thermal properties when incorporating this compound?

A3: Incorporating this compound into a polymer matrix typically leads to an increase in the glass transition temperature (Tg) and the decomposition temperature. For example, in some copolyesters, an increase in biphenyl units, which are structurally similar to the phenoxybenzoic structure, has been shown to significantly increase the glass transition temperature to as high as 190°C[3].

Q4: Can this compound be used as a simple additive, or does it need to be incorporated into the polymer chain?

A4: While it can be used as an additive, for instance as a flame retardant, this compound is most effective when incorporated as a monomer during polymerization[2]. This ensures that the rigid aromatic structure is an integral part of the polymer backbone, leading to a more significant and permanent improvement in thermal stability.

Troubleshooting Guides

Problem 1: The synthesized polymer exhibits poor solubility in common organic solvents.

  • Possible Cause: The introduction of the rigid this compound moiety can significantly increase the intermolecular forces and reduce the flexibility of the polymer chains, leading to decreased solubility. This is a common characteristic of rigid-rod aromatic polymers[4].

  • Solution:

    • Try using more aggressive, aprotic polar solvents such as N-methyl-2-pyrrolidinone (NMP), dimethylacetamide (DMAc), or dimethylformamide (DMF)[5].

    • Consider synthesizing copolymers with more flexible aliphatic chains to balance the rigidity, although this might slightly compromise the maximum achievable thermal stability[6].

    • For some applications, processing the polymer in its more soluble precursor form, like a poly(amic acid) in the case of polyimides, and then thermally converting it to the final polymer, is a viable strategy[4][7].

Problem 2: The thermal stability of the polymer did not improve as expected after incorporating this compound.

  • Possible Cause: Incomplete reaction or insufficient incorporation of the this compound into the polymer backbone can lead to lower than expected thermal stability. The presence of impurities or residual solvents can also act as initiation sites for thermal degradation.

  • Solution:

    • Confirm the successful incorporation of this compound using analytical techniques such as FTIR and NMR spectroscopy[3].

    • Ensure all monomers and solvents are of high purity.

    • Optimize the polymerization conditions (temperature, reaction time, catalyst) to achieve a high degree of polymerization.

    • Thoroughly dry the final polymer under vacuum to remove any residual solvents or moisture[8].

Problem 3: The polymer degrades at a lower temperature during processing.

  • Possible Cause: The processing temperature might be too high, or the residence time at elevated temperatures could be too long, leading to thermal degradation. Some polymers can be sensitive to thermo-oxidative degradation if processed in the presence of air[9].

  • Solution:

    • Determine the thermal decomposition temperature of your polymer using Thermogravimetric Analysis (TGA) to establish a safe processing window[10][11].

    • Process the polymer under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

    • Consider the use of thermal stabilizers or antioxidants as additives, although this is a secondary approach to inherent polymer stability[9][12].

Data Presentation

Table 1: Illustrative Thermal Properties of Aromatic Copolyesters

Polymer Composition (molar ratio of rigid aromatic units)Glass Transition Temperature (Tg)5% Weight Loss Temperature (T5%)
Poly(3HBA)146°C> 450°C
3HBCA:3HBA (60:40)186°C> 450°C

Data adapted from a study on copolyesters with biphenyl units, demonstrating the effect of increasing rigid aromatic content on thermal properties[3].

Experimental Protocols

Protocol 1: Synthesis of a Copolyester using this compound

This protocol is a general guideline for a melt polycondensation reaction.

  • Materials: this compound, a suitable comonomer (e.g., an aliphatic diol or another hydroxybenzoic acid), and a catalyst (e.g., magnesium acetate).

  • Procedure:

    • The monomers and catalyst are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

    • The mixture is heated under a nitrogen atmosphere to melt the monomers and initiate the reaction.

    • The temperature is gradually increased while stirring to facilitate the polycondensation reaction and the removal of byproducts (e.g., water or acetic acid).

    • A vacuum is applied in the later stages of the reaction to remove the final traces of byproducts and drive the polymerization to completion.

    • The resulting polymer is cooled, solidified, and then ground into a powder.

    • The polymer is purified by washing with appropriate solvents to remove unreacted monomers and catalyst residues.

Protocol 2: Thermal Characterization using Thermogravimetric Analysis (TGA)

  • Sample Preparation: A small amount of the dried polymer sample (typically 5-10 mg) is placed in a TGA pan (e.g., alumina (B75360) or platinum)[13].

  • Instrument Setup:

    • The TGA instrument is calibrated according to the manufacturer's instructions.

    • The sample is placed in the furnace.

    • The desired atmosphere (e.g., nitrogen or air) is set at a constant flow rate[14].

  • Measurement:

    • The sample is heated at a constant rate (e.g., 10-20 °C/min) over a specified temperature range (e.g., from room temperature to 800 °C)[8][11].

    • The instrument records the mass of the sample as a function of temperature[10].

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key thermal stability indicators, such as the onset temperature of decomposition and the temperature at which 5% or 10% weight loss occurs (T5% and T10%)[11].

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization cluster_analysis Data Analysis monomer_prep Monomer Preparation (this compound + Comonomer) polymerization Polymerization (Melt Polycondensation) monomer_prep->polymerization Catalyst purification Purification & Drying polymerization->purification structural Structural Analysis (FTIR, NMR) purification->structural thermal Thermal Analysis (TGA, DSC) purification->thermal results Evaluate Thermal Stability (Tg, Td, Char Yield) thermal->results mechanism_of_stability cluster_polymer Polymer Chain cluster_properties Resulting Properties pba 4-Phenoxybenzoic Acid Unit flexible Flexible Segment rigidity Increased Chain Rigidity pba->rigidity incorporation of rigid aromatic structure pba2 4-Phenoxybenzoic Acid Unit energy Higher Decomposition Energy rigidity->energy stability Enhanced Thermal Stability energy->stability

References

Technical Support Center: Enhancing the Solubility of 4-Phenoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on dissolving 4-phenoxybenzoic acid for experimental assays. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

A1: this compound is an organic compound characterized by a phenoxy group attached to a benzoic acid backbone.[1] Its chemical structure consists of a benzene (B151609) ring linked to both a carboxylic acid group and a phenoxy group.[1] This compound is utilized as an intermediate in the synthesis of pharmaceuticals, such as anti-inflammatory agents, and in materials science.[1] For experimental assays, achieving appropriate solubility is critical to ensure accurate and reproducible results by delivering the compound in a biologically accessible form.

Q2: What are the general solubility properties of this compound?

A2: this compound is a white to slightly yellow crystalline powder.[2] It is sparingly soluble in water.[1] Qualitative data indicates it exhibits "very faint turbidity in hot methanol," suggesting limited solubility even in some organic solvents with heating.[1][2] It is generally expected to be more soluble in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), as well as in alcohols like ethanol.

Q3: Which solvents are recommended for preparing stock solutions of this compound for biological assays?

A3: For biological assays, particularly cell-based experiments, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for creating high-concentration stock solutions of poorly water-soluble compounds. Ethanol can also be used. The final concentration of the organic solvent in the aqueous assay medium should be kept low (typically ≤0.5% v/v) to minimize cytotoxicity.

Q4: How should I store stock solutions of this compound?

A4: Once dissolved in an organic solvent like DMSO, it is best to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C in tightly sealed containers to prevent degradation and solvent evaporation.

Solubility Data

SolventEstimated Solubility (for this compound)Concentration (Molar)Notes
Dimethyl Sulfoxide (DMSO)~43 mg/mL[3]~200.72 mM[3]Based on data for 3-phenoxybenzoic acid. Fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[3]
Ethanol~43 mg/mL[3]~200.72 mM[3]Based on data for 3-phenoxybenzoic acid.
Methanol"Very faint turbidity in hot methanol"[1][2]-Suggests low solubility even with heating.
WaterSparingly soluble / Insoluble[1][3]-Not recommended for preparing stock solutions.

Note: The quantitative data presented is for 3-phenoxybenzoic acid and should be used as an estimation for this compound. It is recommended to perform small-scale solubility tests to confirm the optimal concentration for your specific experimental needs.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol details the steps for preparing a concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Warming bath (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder and transfer it to a sterile vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 100 mM). Start with a slightly lower volume of solvent to ensure all the powder is wetted.

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.

  • Visual Inspection: Check the solution for any undissolved particles. A clear solution indicates complete dissolution.

  • Warming (if necessary): If the compound does not fully dissolve, warm the solution in a water bath at 37°C for 10-15 minutes. Vortex again and re-inspect.

  • Storage: Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Final Steps weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex inspect Visually Inspect for Particles vortex->inspect warm Warm at 37°C (Optional) inspect->warm Particles Remain aliquot Aliquot into Single-Use Vials inspect->aliquot Clear Solution warm->vortex store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a stock solution of this compound.

Troubleshooting Guide

Q: My this compound is not dissolving completely in DMSO at room temperature. What should I do?

A: If you observe particulate matter after vortexing, gentle warming can enhance solubility. Place the vial in a 37°C water bath for 10-15 minutes and then vortex again. Using fresh, anhydrous DMSO is also crucial, as DMSO can absorb moisture from the air, which may reduce its solvating power for hydrophobic compounds.[3]

Q: I observed precipitation when I diluted my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer. To minimize precipitation:

  • Stepwise Dilution: Perform serial dilutions rather than a single large dilution.

  • Order of Addition: Always add the DMSO stock solution to the aqueous medium while gently mixing, not the other way around.

  • Final Solvent Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally below 0.5%) to maintain the compound's solubility in the aqueous environment and to avoid solvent-induced cellular toxicity.

  • Pre-warming Medium: Using pre-warmed (e.g., 37°C) cell culture medium for dilution can sometimes help.

G Troubleshooting Precipitation During Dilution cluster_solutions Potential Solutions start Precipitation Observed in Aqueous Medium stepwise Use Stepwise Dilution start->stepwise order Add Stock to Medium (Not Vice Versa) start->order concentration Lower Final DMSO Concentration (<0.5%) start->concentration warm_medium Use Pre-Warmed Medium start->warm_medium

References

Validation & Comparative

A Comparative Guide to HPLC Analysis for Purity Assessment of 4-Phenoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 4-Phenoxybenzoic acid. Detailed experimental protocols and comparative performance data are presented to assist in method selection and development.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and advanced materials. Ensuring its purity is critical for the quality, safety, and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1][2][3] This guide compares the application of Reversed-Phase HPLC (RP-HPLC) with Gas Chromatography (GC) and Capillary Electrophoresis (CE) for the purity analysis of this compound.

Potential Impurities in this compound

Impurities in this compound can originate from starting materials, byproducts of the synthesis process, or degradation. Common synthetic routes often involve the reaction of a phenol (B47542) derivative with a benzoic acid derivative. Therefore, potential impurities may include:

  • Starting Materials: Phenol, 4-Chlorobenzoic acid, or 4-Hydroxybenzoic acid.

  • Isomeric Impurities: 2-Phenoxybenzoic acid and 3-Phenoxybenzoic acid, which may arise from non-specific reactions.

  • Related Substances: Diphenyl ether, which can be formed as a byproduct.

  • Degradation Products: Impurities formed under stress conditions such as heat, light, acid, or base hydrolysis.

A robust analytical method should be capable of separating the main component, this compound, from these and other potential impurities.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique for purity assessment depends on various factors including the chemical nature of the analyte and impurities, the required sensitivity, and the desired sample throughput.

Data Presentation

The following table summarizes the comparative performance of HPLC, GC, and CE for the analysis of this compound. The data presented is based on typical performance characteristics of these techniques for similar aromatic carboxylic acids.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1][2]Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[4]Separation based on the differential migration of charged species in an electric field.[5][6]
Applicability Ideal for non-volatile and thermally labile compounds like this compound.[1][7]Requires derivatization for non-volatile acidic compounds to increase volatility.[8][9]Well-suited for the analysis of small, charged molecules like organic acids.[5][6]
Resolution Excellent resolution for separating closely related impurities, including isomers.[4]Very high resolution, especially with capillary columns.[4]High efficiency and resolution, particularly for charged analytes.[6]
Sensitivity High sensitivity, typically in the low µg/mL to ng/mL range with UV detection.[10]Excellent sensitivity, especially with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).[4]High sensitivity, with detection limits often in the low µg/mL range.[6]
Speed Analysis times are typically in the range of 10-30 minutes.[4]Faster analysis times are possible, often under 15 minutes, but derivatization adds to the overall time.[4]Very fast separations, often completed in under 15 minutes.[11]
Sample Preparation Simple dissolution in a suitable solvent is usually sufficient.[4]More complex, often requiring a derivatization step to make the analyte volatile.[8][9]Generally simple, involving dissolution in a buffer.[5]
Cost Moderate initial instrument cost and ongoing operational costs.Higher initial instrument cost, especially for GC-MS systems.Lower instrument and operational costs compared to HPLC and GC.
Precision (RSD) Typically < 2%Typically < 2%Typically < 5%
Accuracy (Recovery) 98-102%98-102%95-105%

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are designed as a starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reversed-phase HPLC method suitable for the purity assessment of this compound.

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile (B52724)

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 40% B

    • 26-30 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm (based on the UV absorbance of the phenoxy and benzoic acid chromophores)

  • Injection Volume: 10 µL

Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.

Gas Chromatography (GC)

This protocol describes a GC method for the analysis of this compound following a derivatization step.

Instrumentation: A gas chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID), and a capillary column.

Derivatization (Silylation):

  • Accurately weigh about 10 mg of the this compound sample into a vial.

  • Add 1 mL of a suitable solvent (e.g., pyridine).

  • Add 200 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 300 °C, hold for 5 minutes

  • Detector Temperature: 300 °C

  • Injection Volume: 1 µL (split ratio 20:1)

Capillary Electrophoresis (CE)

This protocol outlines a capillary zone electrophoresis (CZE) method for the analysis of this compound.

Instrumentation: A capillary electrophoresis system with a UV detector.

Electrophoretic Conditions:

  • Capillary: Fused silica, 50 cm total length (40 cm to detector), 50 µm ID

  • Background Electrolyte (BGE): 20 mM Sodium borate (B1201080) buffer, pH 9.2

  • Voltage: 20 kV

  • Temperature: 25 °C

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds

  • Detection: UV at 240 nm

Sample Preparation: Dissolve the this compound sample in the background electrolyte to a concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Visualizations

HPLC Analysis Workflow

The following diagram illustrates the typical workflow for the purity assessment of this compound using HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity Integrate->Calculate Report Generate Report Calculate->Report Technique_Selection Analyte This compound (Non-volatile, Thermally Labile) Volatile Is the analyte volatile? Analyte->Volatile Charged Is the analyte charged in solution? Volatile->Charged No GC GC with derivatization is an option Volatile->GC Yes HPLC HPLC is a suitable primary technique Charged->HPLC No CE CE is a suitable alternative technique Charged->CE Yes

References

A Comparative Study of Phenoxybenzoic Acid Isomers in Polymer Applications

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the influence of isomeric substitution on the performance of high-performance polymers.

The incorporation of phenoxybenzoic acid isomers into polymer backbones offers a versatile strategy for tailoring the thermal, mechanical, and solubility properties of high-performance materials such as aromatic polyamides and polyesters. The seemingly subtle shift in the position of the phenoxy group—from ortho (2-phenoxybenzoic acid) to meta (3-phenoxybenzoic acid) to para (4-phenoxybenzoic acid)—exerts a profound influence on the final polymer's characteristics. This guide provides a comparative analysis of these three isomers in polymer applications, supported by experimental data and detailed methodologies, to aid researchers in the selection of the optimal isomer for their specific needs.

Isomeric Influence on Polymer Properties: A Comparative Overview

The substitution pattern of the phenoxybenzoic acid monomer is a critical determinant of the resulting polymer's architecture and, consequently, its macroscopic properties. The para-isomer, this compound, generally imparts a linear and rigid structure to the polymer chain, leading to materials with high thermal stability and excellent mechanical strength. In contrast, the meta-isomer, 3-phenoxybenzoic acid, introduces a "kink" in the polymer backbone, disrupting chain packing and leading to amorphous polymers with enhanced solubility. Data on the use of the ortho-isomer, 2-phenoxybenzoic acid, in high-performance polymers is notably scarce in publicly available literature, suggesting that steric hindrance from the phenoxy group in the ortho position may impede successful polymerization or result in polymers with less desirable properties.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key performance indicators of polymers synthesized with phenoxybenzoic acid isomers. It is important to note that direct comparative studies under identical conditions are limited. Therefore, the data presented for 3-phenoxybenzoic acid is based on analogous meta-substituted aromatic polyesters to provide a reasonable estimation of its expected influence.

Table 1: Thermal Properties of Aromatic Polyamides and Polyesters

PropertyPolymer with 2-Phenoxybenzoic AcidPolymer with 3-Phenoxybenzoic Acid (Analogous Systems)Polymer with this compound
Glass Transition Temperature (Tg) Data not available~190 °C (for amorphous copolyesters)[1]200 - 298 °C (for various aromatic polyamides)[2]
10% Weight Loss Temperature (TGA) Data not available> 450 °C (for amorphous copolyesters)[1]400 - 535 °C (for various aromatic polyamides)[2][3]

Table 2: Mechanical Properties of Aromatic Polyamides

PropertyPolymer with 2-Phenoxybenzoic AcidPolymer with 3-Phenoxybenzoic Acid (Expected)Polymer with this compound
Tensile Strength Data not availableLower than para-isomer due to amorphous nature63.9 - 115 MPa[2]
Tensile Modulus Data not availableLower than para-isomer due to amorphous nature1.5 - 3.2 GPa[2][4]
Elongation at Break Data not availableHigher than para-isomer due to amorphous nature6 - 15%[2]

Table 3: Solubility of Aromatic Polyamides

SolventPolymer with 2-Phenoxybenzoic AcidPolymer with 3-Phenoxybenzoic Acid (Expected)Polymer with this compound
N-Methyl-2-pyrrolidone (NMP) Data not availableSolubleSoluble
N,N-Dimethylacetamide (DMAc) Data not availableSolubleSoluble
N,N-Dimethylformamide (DMF) Data not availableSolubleSoluble
Dimethyl Sulfoxide (DMSO) Data not availableSolubleSoluble
m-Cresol Data not availableSolubleSoluble
Tetrahydrofuran (THF) Data not availablePotentially SolubleGenerally Insoluble
Chloroform Data not availableSoluble (for some polyesters)[1]Generally Insoluble

Experimental Protocols

The synthesis of polyamides from phenoxybenzoic acid isomers can be effectively achieved through direct polycondensation. The following is a generalized experimental protocol based on the Yamazaki-Higashi phosphorylation reaction, which is frequently employed for the laboratory-scale synthesis of aromatic polyamides.[4]

Materials:

  • Phenoxybenzoic acid isomer (2-, 3-, or 4-)

  • Aromatic diamine (e.g., 4,4'-oxydianiline, m-phenylenediamine)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine (B92270), anhydrous

  • Triphenyl phosphite (B83602) (TPP)

  • Lithium Chloride (LiCl) or Calcium Chloride (CaCl2)

  • Ethanol (B145695) and Water (for precipitation and washing)

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the phenoxybenzoic acid isomer (1 equivalent) and the aromatic diamine (1 equivalent) in anhydrous NMP.

  • Add a solubility-enhancing salt such as LiCl or CaCl2 to the reaction mixture.

  • Add anhydrous pyridine (2 equivalents) to the solution and stir until all components are dissolved.

  • Cool the mixture in an ice bath and add triphenyl phosphite (TPP) (2.2 equivalents) dropwise.

  • After the addition of TPP, remove the ice bath and heat the reaction mixture to 105-120°C.

  • Maintain the reaction at this temperature for 3-4 hours under a continuous nitrogen stream. The viscosity of the solution will increase as the polymerization proceeds.

  • After cooling to room temperature, pour the viscous polymer solution into a large volume of a non-solvent like ethanol or water to precipitate the polyamide.

  • Collect the fibrous polymer by filtration, wash it thoroughly with hot water and ethanol to remove residual solvents and reagents.

  • Dry the polymer in a vacuum oven at 80-100°C to a constant weight.

Characterization:

  • Thermal Properties: Glass transition temperature (Tg) and decomposition temperature can be determined using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), respectively.

  • Mechanical Properties: Tensile strength, tensile modulus, and elongation at break can be measured on polymer films cast from solution using a universal testing machine.

  • Solubility: The solubility of the polymer can be tested in a range of organic solvents at room temperature.

Visualizing the Synthesis and Isomeric Effects

The following diagrams, generated using the DOT language, illustrate the generalized synthesis workflow and the structural differences imparted by the phenoxybenzoic acid isomers.

Polymer_Synthesis_Workflow Monomers Monomer Dissolution (Phenoxybenzoic Acid + Diamine in NMP) Additives Addition of Catalysts & Solubility Enhancers (Pyridine, TPP, LiCl) Monomers->Additives Polymerization Polycondensation (Heating under N2) Additives->Polymerization Precipitation Precipitation (in Ethanol/Water) Polymerization->Precipitation Purification Washing & Drying Precipitation->Purification Characterization Polymer Characterization (Thermal, Mechanical, Solubility) Purification->Characterization

Caption: Generalized workflow for the synthesis of aromatic polyamides.

Isomer_Structure_Comparison cluster_ortho 2-Phenoxybenzoic Acid cluster_meta 3-Phenoxybenzoic Acid cluster_para This compound o_polymer ...-NH-R-NH-CO-[ortho-PBA]-CO-... o_chain Highly Kinked Chain (Steric Hindrance) o_polymer->o_chain m_polymer ...-NH-R-NH-CO-[meta-PBA]-CO-... m_chain Kinked Chain (Amorphous Structure) m_polymer->m_chain p_polymer ...-NH-R-NH-CO-[para-PBA]-CO-... p_chain Linear Chain (Semi-Crystalline Structure) p_polymer->p_chain

Caption: Influence of isomer structure on polymer chain conformation.

References

A Comparative Analysis of 4-tert-Butylbenzoic Acid (4-PBA) as a Potential Flame Retardant Additive

Author: BenchChem Technical Support Team. Date: December 2025

Aromatic carboxylic acids, due to their chemical structure, are not inherently flammable. Their potential as flame retardants is believed to be rooted in condensed-phase mechanisms. During the thermal decomposition of a polymer, these acids may promote char formation. This char layer acts as a physical barrier, insulating the underlying polymer from heat and restricting the flow of flammable volatile gases to the flame front. This mode of action is distinct from gas-phase flame retardants, which interfere with the chemical reactions of combustion in the flame itself.

Qualitative Comparison of Flame Retardant Mechanisms

The following table provides a qualitative comparison of the potential flame retardant actions of 4-PBA with other common classes of flame retardant additives. This comparison is based on general principles of flame retardancy, as direct experimental evidence for 4-PBA is lacking.

Flame Retardant ClassPrimary MechanismPotential AdvantagesPotential Disadvantages
Aromatic Carboxylic Acids (e.g., 4-PBA) Condensed-Phase: Potential for char promotion, creating an insulating barrier.May be halogen-free, potentially lower smoke and toxic gas emission.Efficacy is unproven; may affect polymer's mechanical properties.
Halogenated Flame Retardants Gas-Phase: Radical trapping in the flame, interrupting the combustion cycle.Highly effective at low concentrations.Can release corrosive and toxic gases upon combustion.
Phosphorus-Based Flame Retardants Condensed & Gas-Phase: Promotes char formation (condensed) and can act as a radical trap (gas).Effective in a wide range of polymers; some are halogen-free.Can be less effective in some polymers; potential environmental concerns with some types.
Inorganic Hydroxides (e.g., ATH, MDH) Condensed-Phase: Endothermic decomposition releases water, cooling the polymer and diluting flammable gases.Halogen-free, low smoke and toxicity.High loadings required, which can negatively impact mechanical properties.
Nitrogen-Based Flame Retardants Condensed & Gas-Phase: Promotes charring and releases non-flammable gases that dilute the fuel/air mixture.Often synergistic with phosphorus compounds; halogen-free.Can have limited effectiveness on their own.

Experimental Protocols for Flammability Testing

To quantitatively assess the flame retardant properties of an additive like 4-PBA, a series of standardized tests would be required. Below are detailed methodologies for key experiments.

Sample Preparation
  • Melt Blending: The polymer matrix (e.g., polypropylene, polycarbonate) and the flame retardant additive (4-PBA) at various weight percentages (e.g., 5%, 10%, 15%) are dried to remove moisture. The components are then melt-blended using a twin-screw extruder to ensure homogeneous dispersion.

  • Molding: The resulting blend is injection-molded or compression-molded into specimens of specific dimensions as required by the different testing standards.

Key Flammability Tests
  • Limiting Oxygen Index (LOI) - ASTM D2863:

    • A vertically oriented specimen is placed in a glass chimney.

    • A mixture of oxygen and nitrogen is flowed upwards through the chimney.

    • The top edge of the specimen is ignited.

    • The oxygen concentration in the O₂/N₂ mixture is adjusted until the flame is just extinguished.

    • The LOI is the minimum percentage of oxygen that just supports flaming combustion.

  • UL-94 Vertical Burn Test:

    • A rectangular specimen is clamped vertically.

    • A burner flame is applied to the lower end of the specimen for 10 seconds and then removed.

    • The duration of flaming combustion is recorded.

    • If the specimen self-extinguishes, the flame is reapplied for another 10 seconds.

    • The duration of flaming and glowing combustion, and whether flaming drips ignite a cotton patch below, are recorded to determine the V-0, V-1, or V-2 classification.

  • Cone Calorimetry - ASTM E1354:

    • A square specimen is placed horizontally under a conical radiant heater.

    • The specimen is exposed to a specific heat flux (e.g., 35 or 50 kW/m²).

    • A spark igniter is used to ignite the pyrolysis gases.

    • Key parameters are continuously measured, including:

      • Time to ignition (TTI)

      • Heat Release Rate (HRR), particularly the peak HRR (pHRR)

      • Total Heat Released (THR)

      • Mass loss rate

      • Smoke production rate

Visualizing Potential Mechanisms and Workflows

flame_retardant_mechanism cluster_condensed_phase Condensed Phase (Polymer) cluster_gas_phase Gas Phase (Flame) Polymer Polymer + 4-PBA Decomposition Thermal Decomposition Polymer->Decomposition Heat Heat Heat->Polymer Char Protective Char Layer Decomposition->Char promoted by 4-PBA Volatiles Flammable Volatiles Decomposition->Volatiles Char->Polymer insulates Char->Volatiles inhibits release Combustion Combustion Reaction Volatiles->Combustion Flame Flame Flame->Heat feedback Combustion->Flame

Caption: Potential condensed-phase flame retardant mechanism of 4-PBA.

experimental_workflow cluster_preparation Material Preparation cluster_testing Flammability Testing cluster_analysis Data Analysis Drying Drying of Polymer and 4-PBA Blending Melt Blending Drying->Blending Molding Specimen Molding Blending->Molding LOI LOI (ASTM D2863) Molding->LOI UL94 UL-94 (Vertical Burn) Molding->UL94 Cone Cone Calorimetry (ASTM E1354) Molding->Cone LOI_Data LOI Value (%) LOI->LOI_Data UL94_Class UL-94 Classification (V-0, V-1, V-2) UL94->UL94_Class Cone_Data HRR, THR, TTI Cone->Cone_Data Comparison Comparative Analysis LOI_Data->Comparison UL94_Class->Comparison Cone_Data->Comparison

Caption: General experimental workflow for evaluating flame retardant properties.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Phenoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Phenoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.